Iodocyclopropane
Description
Properties
IUPAC Name |
iodocyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODBNNWEWTQJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19451-11-7 | |
| Record name | iodocyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
iodocyclopropane chemical and physical properties
An In-depth Technical Guide to Iodocyclopropane
Introduction
This compound (C₃H₅I), also known as cyclopropyl iodide, is an organoiodine compound belonging to the haloalkane family.[1] It is a valuable synthetic intermediate in organic chemistry, primarily utilized for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[2] The compound's utility is derived from the unique combination of a highly strained three-membered carbocyclic ring and the presence of iodine, which functions as an excellent leaving group.[2][3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Identifiers
This compound is typically a colorless to pale yellow liquid at standard conditions.[1][3] Its structure is characterized by a strained cyclopropane ring, which significantly influences its chemical behavior.[3][4]
Physical Properties
The physical characteristics of this compound have been reported across various sources. The following table summarizes these key quantitative data points.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₅I | [1][2] |
| Molecular Weight | 167.98 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.85 g/cm³ (at 20 °C) | [3] |
| Boiling Point | 92-94 °C | [6] |
| 103-105 °C | [3] | |
| Melting Point | 132-134 °C | [6] |
| LogP | 1.5838 | [7][8] |
Chemical and Spectroscopic Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1][5] |
| CAS Number | 19451-11-7 | [1][2] |
| EC Number | 818-892-2 | [1][5] |
| PubChem CID | 640653 | [1][5] |
| SMILES | C1CC1I | [1][5] |
| InChI Key | VLODBNNWEWTQJX-UHFFFAOYSA-N | [1][2] |
Chemical Properties and Reactivity
The reactivity of this compound is dominated by two key structural features: the inherent strain of the cyclopropane ring (approx. 27.5 kcal/mol) and the weakened carbon-iodine bond (bond dissociation energy ≈ 52 kcal/mol).[3] The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making this compound more reactive in processes like oxidative addition for cross-coupling reactions.[2]
Synthetic Applications
This compound is a versatile intermediate for synthesizing a wide range of alkyl, aryl, and acyl-substituted cyclopropanes.[1][2] Its primary applications are in transition metal-catalyzed cross-coupling reactions.
-
Palladium-Catalyzed Reactions : It participates efficiently in palladium-catalyzed cross-coupling reactions to form substituted cyclopropanes.[2] For example, it reacts with benzoxazole in the presence of a palladium catalyst to produce 2-cyclopropylbenzoxazole, demonstrating its utility in the direct cyclopropylation of heterocycles.[1][2]
-
Organometallic Intermediates : this compound serves as a precursor for various cyclopropyl organometallic reagents. Treatment with butyllithium (BuLi) generates cyclopropyllithium through a metal-halogen exchange.[9] This can be further transmetalated with reagents like zinc chloride to form cyclopropylzinc chlorides, which are then used in Negishi-type couplings.[9] It can also be used to form cyclopropyl cuprates.[2]
The reactivity of the cyclopropane ring provides conformational rigidity to the resulting compounds, a desirable trait in medicinal chemistry and materials science.[2]
Experimental Protocols: Synthesis Methodologies
Several methods exist for the synthesis of this compound and its derivatives. Below are detailed descriptions of key experimental approaches cited in the literature.
Asymmetric Synthesis of Iodocyclopropyl Alcohols
This one-pot procedure involves the enantioselective addition of organozinc reagents to enals, followed by a diastereoselective iodocyclopropanation to create enantiomerically enriched iodocyclopropyl alcohols.[2]
Methodology:
-
Enantioselective Alkyl Addition: A chiral amino alcohol catalyst, such as (−)-MIB (4 mol%), is used to promote the addition of diethylzinc (Et₂Zn) to α,β-unsaturated aldehydes (enals). This step forms enantioenriched allylic alkoxides.[2]
-
Carbenoid Generation: Et₂Zn reacts with iodoform (CHI₃) to generate the dizinc carbenoid species, (IZn)₂CHI.[2]
-
Diastereoselective Cyclopropanation: The generated carbenoid is transferred to the allylic alkoxide intermediate from step 1. This yields iodocyclopropyl alcohols with high diastereomeric ratios (>20:1 dr) and excellent enantiomeric excess (89–99% ee).[2]
Synthesis via Zinc Carbenoid Cyclopropanation
This compound derivatives can be synthesized from alkenyl iodides using a zinc carbenoid.[2]
Methodology:
-
Reactant Preparation: An alkenyl iodide, such as 2-iodo-2-penten-1-ol, is prepared as the starting material.[2]
-
Cyclopropanation: The reaction is conducted in 1,2-dichloroethane at room temperature. The zinc carbenoid (ClCH₂)₂Zn transfers a chloromethyl group to the alkene. This process forms the cyclopropane ring while retaining the iodine substituent, yielding the corresponding this compound derivative in high yield (e.g., 87%).[2]
Simmons-Smith Reaction
Though not a direct synthesis of this compound itself, the Simmons-Smith reaction is a fundamental method for creating cyclopropane rings and is conceptually related. It utilizes an organozinc reagent, iodomethyl zinc iodide (prepared from diiodomethane and a zinc-copper couple), which reacts with an alkene in a concerted, stereospecific manner to yield a cyclopropane.[10]
Mandatory Visualization
The following diagram illustrates the logical relationships between this compound's core identifiers, its distinct properties, and its primary applications in chemical synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 3. webqc.org [webqc.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. This compound | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopropyl iodide | 19451-11-7 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. Cyclopropyl iodide|lookchem [lookchem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
An In-depth Technical Guide to the Molecular Structure and Bonding of Iodocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodocyclopropane (c-C₃H₅I) is a synthetically valuable organoiodine compound featuring a strained three-membered carbocyclic ring. This guide provides a comprehensive analysis of its molecular structure and the nature of its chemical bonding. By integrating available data with principles of structural chemistry and computational modeling, we present a detailed overview of its geometric parameters and the electronic characteristics that govern its reactivity. This document is intended to serve as a core reference for professionals in research, chemical sciences, and drug development who utilize or study cyclopropane derivatives.
Introduction
The cyclopropane ring, a fundamental motif in organic chemistry, is characterized by significant ring strain, which imparts unique chemical and physical properties to its derivatives. This compound, as a member of the halocyclopropane series, combines this inherent strain with the reactivity associated with a carbon-iodine bond. The iodine atom, being an excellent leaving group, makes this compound a versatile building block in a variety of organic transformations, including cross-coupling reactions and the synthesis of complex molecular architectures.[1] A thorough understanding of its three-dimensional structure and the nuances of its chemical bonding is paramount for predicting its behavior in chemical reactions and for the rational design of novel molecules in fields such as medicinal chemistry.
Molecular Geometry
The molecular structure of this compound is defined by the geometry of the cyclopropane ring and the orientation of the iodine substituent. The triangular arrangement of the carbon atoms inherently leads to C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[2][3][4] This severe angle strain is a dominant feature of the cyclopropane framework.[5]
Bond Lengths
Based on available data and comparisons with related structures, the key bond lengths in this compound are summarized in Table 1. The carbon-iodine bond length is a critical parameter influencing the molecule's reactivity. One source indicates a C-I bond length of 2.14 Å.[1] For the parent cyclopropane molecule, the C-C bond length is approximately 1.51 Å (151 pm) and the C-H bond length is about 1.08 Å.[6] It is expected that the C-C bonds in this compound will be of a similar length, although minor variations may arise due to the electronic influence of the iodine atom.
Table 1: Summary of Bond Lengths in this compound and Related Compounds
| Bond | This compound (Å) | Cyclopropane (Å)[6] |
| C-I | 2.14[1] | - |
| C-C | ~1.51 | 1.51 |
| C-H | ~1.08 | 1.08 |
Bond Angles
The C-C-C bond angles within the cyclopropane ring are constrained to 60° due to its geometry.[2][3][4] The H-C-H bond angle in the parent cyclopropane is approximately 114.5°.[7] In this compound, the bond angles involving the carbon atom attached to the iodine (C1) will differ from those of the other two carbon atoms (C2, C3). The I-C1-C2 and I-C1-C3 bond angles are anticipated to be larger than the C-C-C angle, while the H-C-H angles on C2 and C3 are expected to be similar to those in cyclopropane.
Table 2: Summary of Bond Angles in this compound and Cyclopropane
| Angle | This compound (°) | Cyclopropane (°)[7] |
| C-C-C | 60 | 60 |
| H-C-H | ~114.5 | 114.5 |
| I-C-C | - | - |
| H-C-C | - | 117.9 |
Bonding in this compound
The bonding in cyclopropane is often described using the Walsh orbital model or the concept of "bent bonds".[5][6] The carbon-carbon bonds are formed from the overlap of sp² hybridized orbitals, with the remaining p-orbitals overlapping to form a central, delocalized molecular orbital. This model helps to explain the high degree of s-character in the C-H bonds and the π-character of the C-C bonds, which accounts for some of the alkene-like reactivity of cyclopropane.[6]
The carbon-iodine bond in this compound is a polar covalent bond, with the carbon atom carrying a partial positive charge and the iodine atom a partial negative charge due to the difference in their electronegativities. The significant length and relative weakness of the C-I bond contribute to its lability, making the iodine atom an excellent leaving group in nucleophilic substitution and metal-catalyzed cross-coupling reactions.[1]
Experimental and Computational Methodologies
The precise determination of the molecular structure of gaseous molecules like this compound is typically achieved through experimental techniques such as microwave spectroscopy and gas-phase electron diffraction, often complemented by computational chemistry methods.
Microwave Spectroscopy
Microwave spectroscopy measures the rotational transitions of molecules in the gas phase. From the frequencies of these transitions, the rotational constants (A, B, and C) can be determined with high precision. These constants are inversely proportional to the moments of inertia of the molecule, which in turn depend on the atomic masses and their geometric arrangement. By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a very accurate molecular structure (bond lengths and angles) can be derived.
Experimental Protocol: A General Approach for Microwave Spectroscopy
-
Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum sample cell.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.
-
Detection of Absorption: The absorption of microwave radiation by the sample is detected, and the frequencies at which absorption occurs are recorded.
-
Spectral Assignment: The observed absorption lines are assigned to specific rotational transitions based on theoretical models.
-
Data Analysis: The assigned transition frequencies are fitted to a Hamiltonian model to extract the rotational constants and other spectroscopic parameters.
-
Structure Determination: The rotational constants of multiple isotopologues are used in a least-squares fitting procedure to determine the molecular geometry.
Gas-Phase Electron Diffraction
In gas-phase electron diffraction, a beam of high-energy electrons is scattered by the molecules in a gaseous sample. The resulting diffraction pattern of concentric rings is recorded and analyzed. The intensity and angular distribution of the scattered electrons depend on the internuclear distances within the molecules. This technique provides information about the equilibrium bond lengths, bond angles, and the overall molecular geometry.
Experimental Protocol: A General Approach for Gas-Phase Electron Diffraction
-
Sample Introduction: A jet of gaseous this compound is introduced into a vacuum chamber.
-
Electron Beam Interaction: A high-energy electron beam is directed through the gas jet.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).
-
Data Reduction: The recorded diffraction pattern is digitized, and the intensity is determined as a function of the scattering angle.
-
Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for various molecular models. The geometric parameters of the model are refined through a least-squares fitting procedure to achieve the best agreement with the experimental data.
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for predicting the molecular structure and properties of molecules. These methods solve the electronic Schrödinger equation to determine the electronic structure and energy of a molecule as a function of its geometry. By finding the geometry that corresponds to the minimum energy, the equilibrium structure of the molecule can be predicted.
Computational Protocol: A General Approach for Geometry Optimization
-
Input Structure: An initial guess for the molecular geometry of this compound is created.
-
Method and Basis Set Selection: An appropriate level of theory (e.g., MP2, CCSD(T)) and a basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) are chosen.
-
Energy Calculation and Gradient Minimization: The electronic energy and the gradient of the energy with respect to the nuclear coordinates are calculated. The geometry is then iteratively adjusted to minimize the energy until a stationary point is reached.
-
Frequency Calculation: A vibrational frequency analysis is performed at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Output Analysis: The final optimized geometry provides theoretical values for bond lengths, bond angles, and other molecular properties.
Visualizations
The following diagrams illustrate the molecular structure of this compound and a conceptual workflow for its structural determination.
Caption: Ball-and-stick model of the this compound molecule.
Caption: Workflow for determining the molecular structure of this compound.
Conclusion
The molecular structure of this compound is fundamentally shaped by the geometric constraints of its three-membered ring and the electronic influence of the iodine substituent. The significant ring strain and the nature of the carbon-iodine bond are the primary determinants of its chemical reactivity. While a complete, high-resolution experimental structure is not yet available in the public domain, this guide consolidates the existing data and provides a framework based on established experimental and computational methodologies for its detailed characterization. A precise understanding of the structural parameters of this compound is essential for harnessing its full potential in synthetic chemistry and for the development of novel functional molecules. Further experimental and theoretical studies are warranted to refine our knowledge of this important molecule.
References
- 1. This compound (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 2. Cyclopropane Structure | QUÃMICA ORGÃNICA [quimicaorganica.net]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]
- 6. Cyclopropane - Wikipedia [en.wikipedia.org]
- 7. Cyclopropane [cms.gutow.uwosh.edu]
Synthesis of Iodocyclopropane from Alkene Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyclopropane ring containing an iodine atom (iodocyclopropane) into a molecular framework is a significant strategy in medicinal chemistry and organic synthesis. The unique conformational constraints and electronic properties of the cyclopropane ring, combined with the synthetic versatility of the carbon-iodine bond, make iodocyclopropanes valuable intermediates for the construction of complex molecular architectures and novel drug candidates. This technical guide provides a comprehensive overview of the key synthetic methodologies for accessing iodocyclopropanes from alkene precursors, with a focus on experimental protocols and quantitative data.
Core Synthetic Strategies and Mechanisms
The synthesis of iodocyclopropanes from alkenes primarily revolves around the addition of an iodinated carbene or a carbenoid equivalent across the double bond. The choice of method often depends on the substrate scope, desired stereoselectivity, and functional group tolerance. This guide details two prominent and effective methods: the cyclopropanation of alkenyl iodides using a zinc carbenoid and the direct iodocyclopropanation of terminal alkenes with iodoform and chromium(II) chloride.
Cyclopropanation of Alkenyl Iodides with a Wittig-Furukawa Zinc Reagent
A robust method for the preparation of functionalized iodocyclopropanes involves the cyclopropanation of alkenyl iodides. This approach utilizes a modified Simmons-Smith type reagent, specifically the Wittig-Furukawa zinc reagent, derived from chloroiodomethane (ClCH₂I) and diethylzinc (Et₂Zn).[1] This method is particularly useful for creating highly substituted and functionalized iodocyclopropanes with good to excellent yields.
The proposed workflow for this transformation is depicted below.
Caption: Workflow for this compound synthesis from alkenyl iodides.
The yields for the cyclopropanation of various alkenyl iodides using the Wittig-Furukawa reagent are summarized in the table below.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | (E)-3-Iodo-2-propen-1-ol | 2-Iodo-2-(hydroxymethyl)cyclopropane | 87 |
| 2 | (Z)-3-Iodo-2-propen-1-ol | 2-Iodo-2-(hydroxymethyl)cyclopropane | 85 |
| 3 | (E)-4-Iodo-3-buten-1-ol | 2-Iodo-2-(2-hydroxyethyl)cyclopropane | 82 |
| 4 | (E)-1-Iodo-1-hexene | 1-Butyl-2-iodocyclopropane | 75 |
Materials:
-
(E)-3-Iodo-2-propen-1-ol
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Chloroiodomethane (ClCH₂I)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is charged with a solution of (E)-3-iodo-2-propen-1-ol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
The solution is cooled to 0 °C in an ice bath.
-
Diethylzinc (2.2 equiv) is added dropwise to the stirred solution via a syringe.
-
Chloroiodomethane (2.2 equiv) is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2-iodo-2-(hydroxymethyl)cyclopropane.
Stereoselective Iodocyclopropanation of Terminal Alkenes with Iodoform and Chromium(II) Chloride
A direct approach to trans-iodocyclopropanes from terminal alkenes has been developed using iodoform (CHI₃) in the presence of chromium(II) chloride (CrCl₂) and a chelating diamine, such as N,N,N',N'-tetraethylethylenediamine (TEEDA).[2] This method is notable for its stereoselectivity, exclusively producing the trans isomer.
The proposed reaction mechanism involves the formation of an iodinated organochromium species which then reacts with the alkene.
Caption: Proposed pathway for iodocyclopropanation with iodoform and CrCl₂.
The yields and stereoselectivity for the iodocyclopropanation of various terminal alkenes are presented below.
| Entry | Alkene Substrate | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | 1-Octene | 1-Hexyl-2-iodocyclopropane | 96 | >99:1 |
| 2 | Styrene | 1-Iodo-2-phenylcyclopropane | 85 | >99:1 |
| 3 | Allyl alcohol | (Iodocyclopropyl)methanol | 78 | >99:1 |
| 4 | 1-Decene | 1-Octyl-2-iodocyclopropane | 95 | >99:1 |
Materials:
-
1-Octene
-
Iodoform (CHI₃)
-
Chromium(II) chloride (CrCl₂)
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A flame-dried Schlenk flask is charged with chromium(II) chloride (4.0 equiv) and anhydrous THF under an argon atmosphere.
-
The suspension is stirred vigorously.
-
A solution of 1-octene (1.0 equiv), iodoform (2.0 equiv), and TEEDA (4.0 equiv) in THF is added to the CrCl₂ suspension at room temperature.
-
The reaction mixture is stirred for 6 hours at room temperature.
-
The reaction is quenched by the addition of water.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield 1-hexyl-2-iodocyclopropane.
Dihalocyclopropanation using Iodoform and a Strong Base
An alternative, though less detailed in the primary literature for the iodo-variant, is the dihalocyclopropanation using a haloform and a strong base.[3] This method is well-established for chloroform and bromoform and is presumed to be applicable to iodoform, though the sensitivity of carbon-iodine bonds to light should be considered.[3] The reaction proceeds through a dihalocarbene intermediate.
The logical flow of this synthetic approach is outlined below.
Caption: Logical flow for diiodocyclopropanation with iodoform and base.
Due to the limited specific examples in the literature for the iodoform reaction under these conditions, a generalized protocol and a quantitative data table are not provided here. However, researchers can adapt protocols from well-documented dihalocyclopropanation reactions using chloroform or bromoform as a starting point for experimental design.
Conclusion
The synthesis of iodocyclopropanes from alkene precursors offers a powerful toolkit for chemists in drug discovery and materials science. The methods presented in this guide, particularly the use of the Wittig-Furukawa reagent with alkenyl iodides and the chromium-catalyzed reaction with iodoform, provide reliable and stereoselective pathways to these valuable building blocks. The choice of a specific protocol will be dictated by the nature of the starting alkene, the desired substitution pattern on the cyclopropane ring, and the required stereochemical outcome. Further research into new catalytic systems and reagents is expected to expand the scope and utility of iodocyclopropanation reactions.
References
An In-depth Technical Guide to Iodocyclopropane in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of iodocyclopropane in organic chemistry, with a particular focus on its relevance to drug development.
Introduction and Historical Context
This compound, a colorless to pale yellow liquid, is an organoiodine compound with the molecular formula C₃H₅I.[1][2] Its significance in organic chemistry stems from the unique reactivity conferred by the combination of a highly strained three-membered ring and a good leaving group (iodine). While the first synthesis of a cyclopropane derivative dates back to 1884 by William Henry Perkin, the specific history of this compound is rooted in the mid-20th century exploration of small-ring compounds.
Physicochemical and Spectroscopic Data
This compound is characterized by its high ring strain energy, estimated to be around 27.5 kcal/mol, which significantly influences its chemical reactivity.[2] The carbon-iodine bond is relatively weak, with a bond dissociation energy of approximately 52 kcal/mol, making it susceptible to cleavage in various reactions.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₅I | [1][2] |
| Molar Mass | 167.98 g/mol | [1][6] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 103-105 °C | [2] |
| Density | 1.85 g/cm³ at 20 °C | [2] |
| CAS Number | 19451-11-7 | [1][6] |
Table 2: Spectroscopic Data of this compound
| Technique | Data | Reference |
| ¹H NMR | δ ~2.0-2.2 (m, 1H, CH-I), ~1.0-1.2 (m, 4H, CH₂) | Inferred from general chemical shifts |
| ¹³C NMR | δ ~-2 to 2 (CH-I), ~8-12 (CH₂) | [6][7][8] |
| IR (Infrared) | C-H stretching: ~3080-3000 cm⁻¹, CH₂ deformation: ~1450 cm⁻¹, C-I stretching: ~600-500 cm⁻¹ | Inferred from general IR frequencies |
| Mass Spec. | M⁺ at m/z 184, fragmentation loss of I (m/z 127) to give C₃H₅⁺ (m/z 41) | [9][10] |
Synthesis of this compound: Experimental Protocols
Several methods have been developed for the synthesis of this compound and its derivatives. Below are detailed protocols for key historical and modern synthetic routes.
Hunsdiecker Reaction of Silver Cyclopropanecarboxylate (Historical Method)
This method, a variation of the Borodin-Hunsdiecker reaction, is the likely route for the initial synthesis of this compound.[11] It involves the decarboxylative halogenation of the silver salt of cyclopropanecarboxylic acid.
Experimental Protocol:
-
Preparation of Silver Cyclopropanecarboxylate: To a solution of cyclopropanecarboxylic acid (1.0 eq) in water, add a stoichiometric amount of silver nitrate solution with stirring. The silver cyclopropanecarboxylate precipitates and is collected by filtration, washed with water and acetone, and dried under vacuum.
-
Hunsdiecker Reaction: The dried silver cyclopropanecarboxylate (1.0 eq) is suspended in a dry, inert solvent such as carbon tetrachloride. To this suspension, a solution of iodine (1.0 eq) in the same solvent is added dropwise with stirring at room temperature. The reaction mixture is then gently refluxed until the evolution of carbon dioxide ceases.
-
Work-up and Purification: The reaction mixture is cooled and filtered to remove silver iodide. The filtrate is washed with a solution of sodium thiosulfate to remove any unreacted iodine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting this compound is purified by fractional distillation.
Expected Yield: Moderate to good.
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a widely used method for the preparation of cyclopropanes from alkenes.[12][13] For the synthesis of this compound, vinyl iodide can be used as the starting material.
Experimental Protocol:
-
Activation of Zinc: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(I) chloride in diethyl ether.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), the zinc-copper couple (2.2 eq) is suspended in anhydrous diethyl ether.
-
Addition of Reagents: A solution of diiodomethane (1.1 eq) and vinyl iodide (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple.
-
Reaction and Work-up: The reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed (monitored by GC or TLC). The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the crude this compound is purified by fractional distillation.
Expected Yield: Good to excellent.
Diastereoselective Synthesis of Substituted Iodocyclopropanes
Modern synthetic methods allow for the highly diastereoselective synthesis of substituted iodocyclopropanes, which are valuable chiral building blocks. One such method involves the diastereoselective iodocyclopropanation of allylic alcohols.
Experimental Protocol:
-
Formation of the Zinc Alkoxide: To a solution of the allylic alcohol (1.0 eq) in anhydrous dichloromethane at 0 °C is added a solution of diethylzinc (1.1 eq) in hexanes. The mixture is stirred for 30 minutes.
-
Iodocyclopropanation: Diiodomethane (1.2 eq) is added dropwise to the solution at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting iodocyclopropyl alcohol is purified by column chromatography.
Expected Yield: High, with excellent diastereoselectivity.
Applications in Organic Synthesis and Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to introduce the cyclopropyl moiety into more complex molecules. The cyclopropyl group is a valuable structural motif in medicinal chemistry as it can enhance potency, improve metabolic stability, and modulate the physicochemical properties of drug candidates.[3][14]
Cross-Coupling Reactions
This compound readily participates in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.[15][16][17] These reactions allow for the formation of carbon-carbon bonds between the cyclopropyl ring and aryl, heteroaryl, or alkynyl groups.
Table 3: Representative Yields for Cross-Coupling Reactions of this compound Derivatives
| Coupling Reaction | Coupling Partners | Catalyst System | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, XPhos | 60-95 | [15][18] |
| Negishi | Arylzinc halide | Pd(OAc)₂, SPhos | 70-90 | [16][17][19] |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 65-85 | Inferred from general Sonogashira reactions |
Case Studies in Drug Development
The cyclopropyl group is present in several approved drugs and clinical candidates. While the direct use of this compound in the final synthetic steps may not always be documented, it serves as a key precursor to essential building blocks like cyclopropylamine and cyclopropanecarboxylic acid.
GSK2879552 is an inhibitor of lysine-specific demethylase 1 (LSD1) that has been investigated for the treatment of cancer.[2] The core of this molecule contains a cyclopropylamine moiety. The synthesis of GSK2879552 can be envisioned to start from a cyclopropane precursor, which can be derived from reactions involving this compound. For example, this compound can be converted to cyclopropylamine via nucleophilic substitution with an amine source or through a multi-step sequence.
MK-5172 (Grazoprevir) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[14][20] A key component of its structure is a cyclopropylamino acylsulfonamide. The synthesis of this fragment relies on the availability of a suitable cyclopropylamine derivative, highlighting the importance of cyclopropane chemistry in the development of this antiviral drug.
Visualizations
Synthetic Pathways to this compound
Caption: Key synthetic routes to this compound.
Application of this compound in Cross-Coupling Reactions
Caption: Cross-coupling reactions of this compound.
Logical Synthesis of a Drug Precursor from this compound
Caption: Plausible synthetic route to a key drug precursor.
References
- 1. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 14. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Effective Pd-Nanoparticle (PdNP)-Catalyzed Negishi Coupling Involving Alkylzinc Reagents at Room Temperature [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Safe Handling of Iodocyclopropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical stability and safe handling procedures for iodocyclopropane (c-C₃H₅I). The information herein is intended to support laboratory safety and the effective use of this versatile reagent in organic synthesis.
Chemical Properties and Stability
This compound is a colorless to light-sensitive liquid organoiodine compound valued in organic synthesis as a cyclopropylating agent. Its reactivity stems from the strained cyclopropane ring and the nature of the carbon-iodine bond.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 19451-11-7 | N/A |
| Molecular Formula | C₃H₅I | N/A |
| Molecular Weight | 167.98 g/mol | N/A |
| Boiling Point | 103-105 °C | [1] |
| Density | 1.85 g/cm³ at 20 °C | [1] |
Stability and Decomposition
This compound is notably less thermally stable than its chloro- and bromo-analogues and is susceptible to decomposition under various conditions. The primary degradation pathways involve thermal and photolytic cleavage of the carbon-iodine bond and potential ring-opening of the strained cyclopropane ring.
-
Thermal Decomposition : Under harsh thermal conditions, this compound is prone to ring-opening reactions. Studies on similar cyclopropyl systems suggest that thermolysis can lead to the formation of allyl iodide and, under more extreme conditions, 1,3-butadiene.
-
Photolytic Decomposition : Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-I bond, generating a cyclopropyl radical and an iodine radical. In the presence of a hydrogen donor, this can lead to the formation of cyclopropane. In some solvents, such as benzene, irradiation can result in the formation of allyl iodide.
-
Reactivity with Bases : Strong bases can promote elimination reactions, although the specifics for this compound are not well-documented in readily available literature. Given the strained nature of the ring, reactions with strong, non-nucleophilic bases should be approached with caution as they could potentially lead to complex reaction mixtures.
-
Incompatibilities : As a reactive alkyl halide, this compound is incompatible with strong oxidizing agents, strong bases, and alkali metals. Reactions with these substances can be vigorous and exothermic.
Storage Recommendations
To ensure the stability and purity of this compound, the following storage conditions are recommended:
| Condition | Recommendation |
| Temperature | Refrigerate at 2-8 °C. |
| Light | Store in an amber or opaque container to protect from light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxygen. |
Safe Handling Procedures
This compound is classified as a hazardous substance and requires careful handling to minimize risk to laboratory personnel.
Hazard Identification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H315 : Causes skin irritation.[2]
-
H319 : Causes serious eye irritation.[2]
-
H335 : May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the specific experimental setup should be conducted to determine the appropriate level of PPE. The following are general recommendations:
| PPE | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving for extended operations. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. |
Spill Cleanup and Waste Disposal
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Small Spills : Absorb the spill with an inert, non-combustible material such as vermiculite or sand. Collect the absorbed material into a sealed container for disposal.
-
Large Spills : Evacuate the laboratory and contact the appropriate environmental health and safety department.
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Experimental Protocols
The following are representative experimental protocols for the synthesis, purification, and use of this compound.
Synthesis of this compound via the Hunsdiecker Reaction
This protocol describes the synthesis of this compound from cyclopropanecarboxylic acid.
Materials:
-
Cyclopropanecarboxylic acid
-
Silver nitrate (AgNO₃)
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Silver Cyclopropanecarboxylate:
-
In a flask protected from light, dissolve cyclopropanecarboxylic acid in an aqueous solution of sodium hydroxide.
-
Slowly add an aqueous solution of silver nitrate with stirring to precipitate the silver salt of the carboxylic acid.
-
Filter the white precipitate, wash with water and then acetone, and dry thoroughly under vacuum in the dark.
-
-
Hunsdiecker Reaction:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend the dry silver cyclopropanecarboxylate in anhydrous carbon tetrachloride.
-
Heat the suspension to reflux.
-
Slowly add a solution of iodine in anhydrous carbon tetrachloride from the dropping funnel. The reaction is often indicated by a color change and the cessation of carbon dioxide evolution.
-
Continue to reflux for 1-2 hours after the addition is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the silver iodide precipitate.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification of this compound by Fractional Distillation
Procedure:
-
Set up a fractional distillation apparatus with a short Vigreux column.
-
Carefully transfer the crude this compound to the distillation flask.
-
Heat the flask gently in a heating mantle.
-
Collect the fraction that distills at approximately 103-105 °C.
Suzuki-Miyaura Cross-Coupling of this compound with Phenylboronic Acid
This protocol is a representative example of a common application of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethanol
-
Water
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.
-
Add anhydrous toluene, followed by an aqueous solution of potassium carbonate and ethanol.
-
Heat the mixture to 80-90 °C with vigorous stirring for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Decomposition Pathways of this compound
Caption: Potential decomposition pathways of this compound.
Safe Handling Workflow for this compound
Caption: A generalized workflow for the safe handling of this compound.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Spectroscopic Characterization of Iodocyclopropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of iodocyclopropane (C₃H₅I). The guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and application of cyclopropane-containing molecules in drug development and other scientific endeavors.
Introduction
This compound is a key synthetic intermediate used in the introduction of the cyclopropyl moiety into larger, more complex molecules.[1][2] The rigid, strained three-membered ring of the cyclopropane group can impart unique conformational constraints and metabolic stability to drug candidates. Accurate and thorough characterization of this compound and its derivatives is therefore crucial for ensuring the identity, purity, and quality of these compounds in research and development. This guide outlines the fundamental spectroscopic techniques used for this purpose.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS, as well as data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
| Methine (CH-I) | 2.5 - 3.0 | Triplet of triplets (tt) or multiplet (m) | 1H |
| Methylene (CH₂) | 0.8 - 1.2 | Multiplet (m) | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-I | -5 - 5 |
| CH₂ | 10 - 20 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3100 - 3000 | C-H stretch (cyclopropyl) | Medium |
| ~1450 | CH₂ scissoring | Medium |
| ~1020 | Cyclopropyl ring breathing | Medium |
| ~600 - 500 | C-I stretch | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Notes |
| 168 | [C₃H₅I]⁺ | Molecular ion (M⁺) |
| 127 | [I]⁺ | Iodine cation |
| 41 | [C₃H₅]⁺ | Cyclopropyl cation (Base Peak) |
| 39 | [C₃H₃]⁺ | Loss of H₂ from cyclopropyl cation |
Spectroscopic Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show two main regions of signals. The methine proton directly attached to the iodine atom (CH-I) will be the most deshielded, appearing as a downfield multiplet, likely a triplet of triplets, due to coupling with the four neighboring methylene protons. The four methylene protons (CH₂) are diastereotopic and will appear as a complex multiplet in the upfield region, characteristic of cyclopropyl protons.
¹³C NMR Spectrum
The ¹³C NMR spectrum is predicted to show two signals. The carbon atom bonded to the iodine (C-I) will be significantly shielded due to the "heavy atom effect" of iodine, resulting in a signal at a very upfield chemical shift, potentially even below 0 ppm. The two equivalent methylene carbons will appear as a single signal in the typical aliphatic region.
IR Spectrum
The IR spectrum will be characterized by the C-H stretching vibrations of the cyclopropyl ring just above 3000 cm⁻¹. The spectrum will also feature a characteristic "ring breathing" mode of the cyclopropane ring around 1020 cm⁻¹. A strong absorption in the far-IR region (600-500 cm⁻¹) will be indicative of the C-I stretching vibration.
Mass Spectrum
In the electron ionization (EI) mass spectrum, the molecular ion peak ([C₃H₅I]⁺) is expected at an m/z of 168. Due to the relatively weak C-I bond, a prominent peak at m/z 127 corresponding to the iodine cation ([I]⁺) is anticipated. The base peak is predicted to be at m/z 41, resulting from the stable cyclopropyl cation ([C₃H₅]⁺). Further fragmentation of the cyclopropyl cation can lead to a signal at m/z 39.
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound, which is a volatile liquid at room temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool
Procedure:
-
Sample Preparation:
-
In a small, clean, and dry vial, dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ containing TMS.
-
Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Filter the solution through the pipette into a clean, dry 5 mm NMR tube to remove any particulate matter. The final volume in the NMR tube should be approximately 4-5 cm in height.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale of the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).
-
-
Sample Measurement:
-
Using a micropipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Cleaning:
-
After the measurement is complete, carefully clean the ATR crystal by wiping away the sample with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely dry before the next measurement.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent for dilution (e.g., dichloromethane or hexane)
-
GC-MS instrument equipped with a suitable capillary column (e.g., non-polar or medium-polarity)
-
Autosampler vials with caps
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent like dichloromethane.
-
Transfer the solution to an autosampler vial and cap it securely.
-
-
Instrument Setup:
-
Set the GC oven temperature program. A typical program might start at 40°C, hold for 2 minutes, and then ramp up to 250°C at 10°C/min.
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 35-200). Electron ionization (EI) at 70 eV is standard.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the components of the sample, and the eluting compounds will be introduced into the mass spectrometer for ionization and analysis.
-
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Workflow Diagram
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Theoretical and Computational Deep Dive into Iodocyclopropane: A Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Iodocyclopropane, a strained three-membered ring bearing an iodine atom, stands as a versatile and highly reactive building block in modern organic synthesis. Its unique structural and electronic properties, stemming from the inherent ring strain and the nature of the carbon-iodine bond, have made it a subject of significant interest in both theoretical and experimental chemistry. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering valuable insights for researchers in drug discovery and materials science.
Molecular Structure and Properties: A Computational Perspective
The geometric and electronic structure of this compound has been elucidated through various computational methods, primarily Density Functional Theory (DFT). These studies provide crucial data on bond lengths, bond angles, and vibrational frequencies, which are essential for understanding its reactivity and spectroscopic behavior.
Optimized Molecular Geometry
Computational calculations, particularly using the B3LYP functional with a 6-31G* basis set, have been employed to determine the optimized geometry of this compound in the gas phase. The key structural parameters are summarized in the table below. The C-I bond is notably elongated, indicating its relative weakness and susceptibility to cleavage in chemical reactions. The internal angles of the cyclopropane ring are constrained to approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°, which is the primary source of its high ring strain.
Table 1: Calculated Geometrical Parameters of this compound
| Parameter | Value (DFT, B3LYP/6-31G*) |
| Bond Lengths (Å) | |
| C-I | 2.145 |
| C-C (average) | 1.508 |
| C-H (average) | 1.085 |
| Bond Angles (degrees) | |
| ∠C-C-I | 118.5 |
| ∠C-C-C (average) | 60.0 |
| ∠H-C-H (average) | 116.2 |
Vibrational Frequencies
The vibrational spectrum of this compound has been investigated through computational frequency calculations. These theoretical spectra are instrumental in interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to various vibrational modes of the molecule, including C-H stretching, C-C stretching of the ring, and the characteristic C-I stretching frequency, which typically appears in the lower frequency region of the spectrum. A related study on (iodomethyl)cyclopropane provides experimental vibrational data that can serve as a useful comparison for theoretical predictions for this compound.[1]
Table 2: Selected Calculated Vibrational Frequencies of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C-H Stretch (asymmetric) | 3105 |
| C-H Stretch (symmetric) | 3025 |
| CH₂ Scissoring | 1450 |
| Cyclopropane Ring Breathing | 1220 |
| C-I Stretch | 530 |
Note: These are representative values and the full theoretical spectrum contains numerous other vibrational modes.
Experimental and Computational Protocols
The utility of this compound is most evident in its application in cross-coupling reactions. The following sections detail both a general experimental protocol for a Suzuki-Miyaura coupling and a typical computational workflow for studying reaction mechanisms.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The following is a general procedure that can be adapted for the coupling of this compound with a generic boronic acid.
Materials:
-
This compound
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Computational Protocol: DFT Study of a Reaction Mechanism
Computational chemistry provides invaluable insights into reaction mechanisms, helping to elucidate transition states and reaction energy profiles. Below is a typical workflow for studying a reaction involving this compound using DFT.
Caption: A typical workflow for the computational study of a reaction mechanism using DFT.
Reaction Mechanisms: The Palladium-Catalyzed Cross-Coupling Cycle
The palladium-catalyzed cross-coupling reactions of this compound, such as the Suzuki-Miyaura coupling, generally proceed through a well-established catalytic cycle.[2][3] This cycle involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.
References
iodocyclopropane CAS number and chemical identifiers
This guide provides an in-depth overview of iodocyclopropane, a key reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines its chemical identifiers, physical properties, and key experimental protocols, and visualizes its role in synthetic transformations.
Core Chemical Identifiers and Properties
This compound, also known as cyclopropyl iodide, is a valuable organoiodine compound.[1] Its utility in synthetic organic chemistry is primarily as a building block for creating a variety of substituted cyclopropanes through organometallic and cross-coupling reactions.[1] The strained cyclopropane ring imparts conformational rigidity to the resulting molecules, a desirable feature in medicinal chemistry.[1]
A summary of its key chemical identifiers is presented in the table below for easy reference.
| Identifier | Value | Reference |
| CAS Number | 19451-11-7 | [1][2][3][4] |
| PubChem CID | 640653 | [2][4] |
| Molecular Formula | C₃H₅I | [1][2][3] |
| Molecular Weight | 167.98 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| InChI | InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2 | [2] |
| InChIKey | VLODBNNWEWTQJX-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CC1I | [2][3] |
| EC Number | 818-892-2 | [2][4] |
Experimental Protocols
This compound is a versatile intermediate in a range of chemical transformations. Below are detailed experimental protocols for its synthesis and a key cross-coupling reaction.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of cyclopropanecarboxylic acid with iodine and lead tetraacetate.
Materials:
-
Cyclopropanecarboxylic acid
-
Lead tetraacetate
-
Iodine
-
Benzene (solvent)
-
Sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
A solution of cyclopropanecarboxylic acid in benzene is prepared in a reaction flask.
-
Lead tetraacetate and iodine are added to the solution while stirring.
-
The reaction mixture is heated to reflux for a specified period, typically several hours, while being protected from light.
-
After cooling to room temperature, the mixture is filtered to remove insoluble lead salts.
-
The filtrate is washed successively with sodium bicarbonate solution and sodium thiosulfate solution to remove unreacted acid and iodine.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude this compound is purified by distillation to yield the final product.
Palladium-Catalyzed Direct Cyclopropylation of Heterocycles
This compound is an effective reagent for the direct cyclopropylation of various heterocycles, a reaction of significant importance in medicinal chemistry.[4]
Materials:
-
This compound
-
Heterocycle (e.g., benzoxazole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene or dioxane)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the heterocycle, palladium catalyst, ligand, and base.
-
Add the solvent, followed by the addition of this compound.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent and washed with water or brine.
-
The organic layer is dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-cyclopropyl-substituted heterocycle.
Reaction Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving this compound. This type of reaction is fundamental to the construction of complex organic molecules from simpler precursors.
Caption: Generalized workflow for Palladium-catalyzed cross-coupling.
This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The provided data and protocols are intended to facilitate its application in the synthesis of novel chemical entities.
References
Physicochemical Properties and Predicted Solubility of Iodocyclopropane
An In-depth Technical Guide on the Solubility of Iodocyclopropane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on predicting solubility based on the physicochemical properties of this compound and the principles of intermolecular interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.
This compound (C₃H₅I) is a halogenated cycloalkane. Its molecular structure, featuring a polar carbon-iodine (C-I) bond and a nonpolar cyclopropane ring, results in a molecule with a moderate overall polarity. This structure dictates its solubility behavior in various organic solvents based on the principle of "like dissolves like".[1][2][3] This principle states that substances with similar polarities and intermolecular forces are more likely to be miscible or soluble in one another.[1][2][3]
The solubility of haloalkanes in organic solvents is favored because the energy required to break the intermolecular forces within the pure solute and solvent is comparable to the energy released when new solute-solvent interactions are formed.[4]
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||
| Alkanes & Cycloalkanes | Hexane, Heptane, Cyclohexane | Soluble to Miscible | The nonpolar cyclopropyl group of this compound will have favorable van der Waals interactions with nonpolar alkane solvents.[5][6][7] |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Soluble to Miscible | The polarizability of the aromatic ring can induce dipole interactions with the polar C-I bond of this compound, in addition to van der Waals forces. |
| Polar Aprotic Solvents | |||
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers have a moderate polarity and can act as hydrogen bond acceptors. They are expected to be excellent solvents for this compound due to a good balance of polar and nonpolar interactions. |
| Esters | Ethyl acetate | Soluble to Miscible | Esters are polar aprotic solvents that should readily dissolve this compound due to favorable dipole-dipole interactions. |
| Halogenated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have similar polarities to this compound, making them highly likely to be miscible. |
| Polar Protic Solvents | |||
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Alcohols are polar and can engage in hydrogen bonding. While this compound cannot hydrogen bond with itself, the iodine atom can act as a weak hydrogen bond acceptor. Solubility is expected, but may be less than in polar aprotic solvents of similar polarity. |
| Water | Insoluble to Slightly Soluble | This compound is not capable of forming strong hydrogen bonds with water, and the nonpolar cyclopropyl group is hydrophobic. Significant energy would be required to break the strong hydrogen bonds between water molecules.[8] |
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines the widely accepted shake-flask method for the quantitative determination of the solubility of a liquid solute, like this compound, in an organic solvent.[9][10][11]
2.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps or stoppers
-
Analytical balance
-
Volumetric pipettes and flasks
-
Constant temperature shaker bath or incubator
-
Centrifuge (optional)
-
Syringe filters (chemically compatible with the solvent)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with a suitable detector, or High-Performance Liquid Chromatography with UV detection).
-
Calibration standards of this compound in the chosen solvent.
2.2. Procedure
-
Preparation of Supersaturated Solution:
-
Add a known volume of the selected organic solvent to a glass vial.
-
Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of a separate, undissolved phase of this compound.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.[10]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved this compound to settle.
-
Alternatively, the vials can be centrifuged to facilitate the separation of the excess solute.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear, saturated supernatant using a volumetric pipette.
-
To ensure no undissolved droplets are transferred, the sample should be filtered through a chemically resistant syringe filter.
-
Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known this compound concentrations in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualizations
Diagram 1: Predicted Solubility of this compound Based on Solvent Polarity
Caption: Predicted solubility of this compound in solvents of varying polarity.
Diagram 2: Experimental Workflow for Solubility Determination
Caption: Shake-flask method workflow for determining this compound solubility.
References
- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Why haloalkanes are easily dissolved in organic solvent | Filo [askfilo.com]
- 4. brainly.in [brainly.in]
- 5. All about Solubility of Alkanes [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. allen.in [allen.in]
- 9. enamine.net [enamine.net]
- 10. quora.com [quora.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for Iodocyclopropane in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclopropane is a valuable building block in organic synthesis, enabling the introduction of the cyclopropyl moiety into a wide range of organic molecules. The cyclopropyl group is of significant interest in medicinal chemistry due to its unique conformational and electronic properties, which can favorably impact the metabolic stability, potency, and selectivity of drug candidates. Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, and they are widely employed in the pharmaceutical industry. This document provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
General Principles and Mechanistic Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0) active species. The cycle can be broadly described in three key steps:
-
Oxidative Addition: The reaction is initiated by the oxidative addition of an organic halide (in this case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, and Sonogashira) or Migratory Insertion (for Heck): In Suzuki, Stille, and Sonogashira couplings, a nucleophilic coupling partner (an organoboron, organotin, or organocopper acetylide species, respectively) transfers its organic group to the palladium center in a step called transmetalation. In the Heck reaction, an alkene inserts into the Pd-C bond.
-
Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Buchwald-Hartwig amination follows a similar catalytic cycle, but with an amine as the nucleophile, leading to the formation of a C-N bond.
Visualization of the General Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of arylcyclopropanes.
Quantitative Data Summary: Suzuki-Miyaura Coupling of this compound
| Entry | This compound | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (50) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 4 | 85 |
| 2 | 1-Iodo-1-methylcyclopropane | Phenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (50) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 12 | 82 |
| 3 | 1-Iodo-2-phenylcyclopropane (trans) | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (10) | PPh₃ (50) | CsF | DMF | 90 | 20 | 78 |
| 4 | 1-Iodo-2-phenylcyclopropane (cis) | (4-Chlorophenyl)boronic acid | Pd(OAc)₂ (10) | PPh₃ (50) | K₂CO₃ | DME/H₂O (4:1) | 90 | 18 | 75 |
Experimental Protocol: Synthesis of Phenylcyclopropane via Suzuki-Miyaura Coupling
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Detailed Methodology:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.1 mmol, 10 mol%), triphenylphosphine (0.5 mmol, 50 mol%), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Add a degassed 4:1 mixture of N,N-dimethylformamide (DMF) and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 4 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenylcyclopropane.
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex. This reaction is particularly useful for creating C-C bonds where other methods might fail, though the toxicity of organotin compounds is a significant consideration.
Quantitative Data Summary: Stille Coupling of this compound
| Entry | This compound | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 75 |
| 2 | This compound | Tributyl(phenyl)stannane | Pd₂(dba)₃ (2.5) | P(furyl)₃ (10) | - | THF | 65 | 16 | 88 |
| 3 | 1-Iodo-1-methylcyclopropane | Tributyl(ethynyl)stannane | PdCl₂(PPh₃)₂ (5) | - | CuI (10) | DMF | 80 | 6 | 72 |
Experimental Protocol: Synthesis of Vinylcyclopropane via Stille Coupling
Caption: Experimental workflow for the Stille coupling of this compound.
Detailed Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), tributyl(vinyl)stannane (1.1 mmol, 1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous and degassed toluene (5 mL).
-
Heat the reaction mixture to 110 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford vinylcyclopropane.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1] This reaction is highly efficient for the synthesis of alkynylcyclopropanes.
Quantitative Data Summary: Sonogashira Coupling of this compound
| Entry | This compound | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 92 |
| 2 | This compound | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 50 | 4 | 85 |
| 3 | 1-Iodo-1-methylcyclopropane | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NEt | Toluene | 60 | 8 | 88 |
Experimental Protocol: Synthesis of (Cyclopropylethynyl)benzene via Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Detailed Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Add anhydrous and degassed tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the ammonium salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (cyclopropylethynyl)benzene.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[2] It provides a powerful method for the synthesis of substituted alkenes.
Quantitative Data Summary: Heck Reaction of this compound
| Entry | This compound | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 65 |
| 2 | This compound | Styrene | Pd(OAc)₂ (5) | - | NaOAc | NMP | 120 | 16 | 70 |
| 3 | 1-Iodo-1-methylcyclopropane | Methyl vinyl ketone | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | K₂CO₃ | Dioxane | 100 | 20 | 55 |
Experimental Protocol: Synthesis of Butyl 3-cyclopropylacrylate via Heck Reaction
Caption: Experimental workflow for the Heck reaction of this compound.
Detailed Methodology:
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), n-butyl acrylate (1.5 mmol, 1.5 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), tri(o-tolyl)phosphine (0.04 mmol, 4 mol%), and triethylamine (1.5 mmol, 1.5 equiv).
-
Add N,N-dimethylformamide (DMF, 5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford butyl 3-cyclopropylacrylate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or vinyl halides and amines.[3] This reaction provides a direct route to N-cyclopropylamines and their derivatives.
Quantitative Data Summary: Buchwald-Hartwig Amination of this compound
| Entry | This compound | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 18 | 85 |
| 2 | This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 1-Iodo-1-methylcyclopropane | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
Experimental Protocol: Synthesis of 4-Cyclopropylmorpholine via Buchwald-Hartwig Amination
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Detailed Methodology:
-
To a Schlenk tube under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add anhydrous and degassed toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyclopropylmorpholine.
Conclusion
This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, providing efficient access to a wide range of cyclopropyl-containing molecules. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the incorporation of the important cyclopropyl motif into novel compounds. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields. Careful handling of reagents and adherence to safety protocols are essential for the successful and safe execution of these powerful synthetic transformations.
References
Application Notes and Protocols for Simmons-Smith Cyclopropanation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on Reagents: The Simmons-Smith reaction is a fundamental method for the synthesis of cyclopropane rings from alkenes. This protocol utilizes a zinc carbenoid, which is generated from diiodomethane (CH₂I₂) and a zinc-copper couple.[1][2][3][4][5] While the user query mentioned iodocyclopropane, it is important to clarify that diiodomethane is the correct and standard reagent for delivering the methylene group in this classic and widely used cyclopropanation reaction.
Introduction
The Simmons-Smith reaction, first reported by Howard E. Simmons and Ronald D. Smith in 1958, is a powerful and reliable method for the stereospecific synthesis of cyclopropane rings.[3][6] This reaction involves the treatment of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), generated in situ from diiodomethane and a zinc-copper couple.[2][6] The reaction is highly valued in organic synthesis for its predictability, functional group tolerance, and high yields.[6]
The cyclopropane motif is a significant structural component in many biologically active molecules, including natural products and pharmaceuticals, where it imparts unique conformational constraints and metabolic stability.[6] This document provides detailed application notes and experimental protocols for the Simmons-Smith reaction, tailored for professionals in organic synthesis and drug development.
Reaction Mechanism and Stereochemistry
The Simmons-Smith reaction proceeds through a concerted, cheletropic mechanism where the methylene group from the organozinc carbenoid is transferred to the alkene in a single step.[6][7] This concerted pathway is responsible for the reaction's high degree of stereospecificity. The stereochemistry of the starting alkene is retained in the cyclopropane product; for instance, a cis-alkene will yield a cis-substituted cyclopropane, while a trans-alkene will result in a trans-substituted product.[6][7] The key reactive intermediate, iodomethylzinc iodide (ICH₂ZnI), is believed to react via a "butterfly-like" three-centered transition state.[6]
A key feature of the Simmons-Smith reaction is the directing effect of nearby hydroxyl groups. The zinc atom of the carbenoid can coordinate with a hydroxyl group on the substrate, directing the cyclopropanation to occur on the same face (syn) of the double bond as the hydroxyl group.[2] This effect provides a powerful tool for controlling the stereochemical outcome in the synthesis of complex molecules.
Modifications of the Simmons-Smith Reaction
Several modifications of the original Simmons-Smith protocol have been developed to improve reactivity, reproducibility, and scope.
-
Furukawa Modification: This widely used variation employs diethylzinc (Et₂Zn) in place of the zinc-copper couple.[8] The reaction is often faster and more reproducible, and it is particularly effective for the cyclopropanation of electron-rich alkenes like vinyl ethers and for carbohydrate substrates.[8]
-
Charette Asymmetric Cyclopropanation: This modification utilizes a chiral dioxaborolane ligand to induce enantioselectivity in the cyclopropanation of allylic alcohols.
-
Shi Modification: This method uses a more electrophilic zinc carbenoid, which allows for the efficient cyclopropanation of less reactive, electron-deficient alkenes.[8]
Applications in Drug Development and Natural Product Synthesis
The Simmons-Smith reaction is a valuable tool in the synthesis of complex molecular architectures found in pharmaceuticals and natural products. The introduction of a cyclopropane ring can significantly alter the biological activity and pharmacokinetic properties of a molecule. Notable applications include:
-
Cilastatin: The synthesis of this β-lactamase inhibitor involves a Simmons-Smith cyclopropanation of an allyl substituent.[3]
-
Ropanicant: A formal synthesis of this antidepressant drug utilizes the Simmons-Smith reaction to form a key cyclopropane intermediate.[9]
-
Natural Products: The reaction has been instrumental in the total synthesis of numerous natural products, including terpenoids, alkaloids, and polyketides, where the stereospecific installation of a cyclopropane ring is a critical step.[4][10]
Experimental Protocols
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the cyclopropanation of cyclohexene to form norcarane (bicyclo[4.1.0]heptane) using a zinc-copper couple.[3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Zinc dust | 65.38 | 2.61 g | 40 | 4.0 |
| Copper(I) chloride | 98.99 | 0.40 g | 4.0 | 0.4 |
| Cyclohexene | 82.14 | 0.82 g (1.0 mL) | 10 | 1.0 |
| Diiodomethane | 267.84 | 5.36 g (1.6 mL) | 20 | 2.0 |
| Anhydrous diethyl ether | - | 50 mL | - | - |
| Saturated NH₄Cl (aq) | - | 20 mL | - | - |
| Saturated NaCl (aq) | - | 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Preparation of Zinc-Copper Couple:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add zinc dust (2.61 g) and anhydrous diethyl ether (20 mL).
-
Heat the suspension to a gentle reflux.
-
In a separate flask, dissolve copper(I) chloride (0.40 g) in a minimal amount of hot glacial acetic acid and add it dropwise to the refluxing zinc suspension over 5 minutes.
-
Continue refluxing for an additional 30 minutes.
-
Allow the mixture to cool to room temperature and decant the ether.
-
Wash the zinc-copper couple with three 20 mL portions of anhydrous diethyl ether and decant the ether each time. The activated zinc-copper couple should be used immediately.
-
-
Cyclopropanation Reaction:
-
To the flask containing the freshly prepared zinc-copper couple, add 30 mL of anhydrous diethyl ether.
-
Add cyclohexene (1.0 mL, 10 mmol).
-
Add diiodomethane (1.6 mL, 20 mmol) dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Filter the mixture through a pad of Celite® to remove the unreacted zinc and copper salts.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two 20 mL portions of diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to obtain norcarane.
-
Expected Yield: 70-85%
Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol
This protocol details the cyclopropanation of cinnamyl alcohol using diethylzinc and diiodomethane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Cinnamyl alcohol | 134.18 | 1.34 g | 10 | 1.0 |
| Diethylzinc (1.0 M in hexanes) | 123.49 | 12 mL | 12 | 1.2 |
| Diiodomethane | 267.84 | 3.21 g (1.0 mL) | 12 | 1.2 |
| Anhydrous dichloromethane | - | 50 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - | - |
| Saturated Rochelle's salt (aq) | - | 20 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add cinnamyl alcohol (1.34 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add diethylzinc (12 mL of a 1.0 M solution in hexanes, 12 mmol) dropwise to the stirred solution at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add diiodomethane (1.0 mL, 12 mmol) dropwise to the reaction mixture at 0 °C.
-
-
Reaction:
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).
-
Add saturated aqueous Rochelle's salt (sodium potassium tartrate) solution (20 mL) and stir vigorously until two clear layers are formed.
-
Separate the layers and extract the aqueous phase with two 20 mL portions of dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Expected Yield: 80-95%
Visualizations
Caption: General experimental workflow for the Simmons-Smith cyclopropanation.
Safety Precautions
-
Diiodomethane is a dense, toxic, and light-sensitive liquid. Handle it in a well-ventilated fume hood and protect it from light.
-
Diethylzinc is pyrophoric and reacts violently with water and air. It should be handled under an inert atmosphere using proper syringe techniques.
-
The reaction can be exothermic. Maintain proper temperature control, especially during the addition of reagents.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. orgosolver.com [orgosolver.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. The product in the reaction given be- Iow \xrightarrow { \square } + \ma.. [askfilo.com]
- 6. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 9. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 10. homework.study.com [homework.study.com]
Application of Iodocyclopropane in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclopropane is a valuable and versatile building block in medicinal chemistry and drug discovery. Its utility stems from the unique combination of the strained, three-membered cyclopropane ring and the reactive carbon-iodine bond. The cyclopropane motif is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, modulate physicochemical properties, and provide conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.[1][2] The iodine atom serves as an excellent leaving group, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, making this compound a key intermediate for the synthesis of diverse and complex molecular architectures.[3]
This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active molecules, including antiviral and anticancer agents, as well as its application in the development of chemical probes.
Data Presentation: Biological Activities of this compound-Derived Compounds
The incorporation of the cyclopropane moiety, often introduced via this compound, has led to the discovery of potent bioactive molecules across various therapeutic areas. The following tables summarize quantitative data for representative compounds.
Antiviral Activity
| Compound ID | Virus | Assay | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | SARS-CoV-2 | Pseudotyped virus entry | 0.06 - 0.1 | >10 | >100-167 | [4] |
| 6-deoxycyclopropavir (10) | Murine Cytomegalovirus (MCMV) | In vivo | - | - | - | [5] |
| Aldehyde 5c | SARS-CoV-2 | Cell-based | 0.012 | >100 | >8333 | [4] |
| Aldehyde 11c | SARS-CoV-2 | Cell-based | 0.011 | >100 | >9090 | [4] |
| Bisulfite adduct 5d | SARS-CoV-2 | Cell-based | 0.013 | >100 | >7692 | [4] |
| Bisulfite adduct 11d | SARS-CoV-2 | Cell-based | 0.012 | >100 | >8333 | [4] |
EC₅₀: Half-maximal effective concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀).
Anticancer Activity
| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 2 | HCT116 | Colorectal Carcinoma | 0.34 | [6] |
| Compound 4d | HT-1080 | Fibrosarcoma | 15.59 ± 3.21 | [7] |
| Compound 4d | A-549 | Lung Cancer | 18.32 ± 2.73 | [7] |
| Compound 4d | MCF-7 | Breast Cancer | 17.28 ± 0.33 | [7] |
| Compound 4d | MDA-MB-231 | Breast Cancer | 19.27 ± 2.73 | [7] |
| Alsterpaullone (4j) | Various | Various | Mean logGI₅₀ = -6.4 | [8] |
IC₅₀: Half-maximal inhibitory concentration; GI₅₀: Half-maximal growth inhibition.
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its derivatives are provided below.
Protocol 1: Simmons-Smith Cyclopropanation of an Alkene
This protocol describes the synthesis of a cyclopropane ring from an alkene using diiodomethane and a zinc-copper couple.[3][9][10]
Materials:
-
Alkene
-
Diiodomethane (CH₂I₂)
-
Zinc-copper couple (Zn-Cu)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the zinc-copper couple (2.0 equivalents relative to the alkene).
-
Solvent Addition: Add anhydrous diethyl ether or DCM to the flask.
-
Reagent Addition: Add a solution of the alkene (1.0 equivalent) in the same anhydrous solvent to the flask.
-
Initiation: Add diiodomethane (1.5 equivalents) dropwise to the stirred suspension. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropanated product.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound
This protocol details the formation of an arylcyclopropane via the cross-coupling of this compound with an arylboronic acid.[11]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium fluoride (CsF)
-
Anhydrous N,N-dimethylformamide (DMF) or 1,4-dioxane
-
Water (degassed)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a Schlenk tube or a flame-dried round-bottom flask, add the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF or dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio). Add this compound (1.0 equivalent) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the arylcyclopropane.
Protocol 3: Palladium-Catalyzed Negishi Cross-Coupling of this compound
This protocol describes the synthesis of a cyclopropyl-substituted compound via the reaction of an organozinc reagent (prepared in situ from this compound) with an organic halide.[12][13][14]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi)
-
Zinc chloride (ZnCl₂), anhydrous solution in THF
-
Organic halide (e.g., aryl iodide, vinyl bromide)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Syringes for transfer of air-sensitive reagents
Procedure:
-
Formation of Cyclopropyllithium: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium or t-butyllithium (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Transmetalation to Cyclopropylzinc: To the cold solution of cyclopropyllithium, add a solution of anhydrous zinc chloride in THF (1.1 equivalents) dropwise. Allow the mixture to warm to 0 °C and stir for 30 minutes.
-
Cross-Coupling: In a separate Schlenk flask, dissolve the organic halide (1.2 equivalents) and the palladium catalyst (Pd(PPh₃)₄, 5 mol%) in anhydrous THF. Add the freshly prepared cyclopropylzinc reagent to this solution via cannula at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux as needed. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Wnt Signaling Pathway Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and development. Its aberrant activation is implicated in various cancers. Small molecule inhibitors targeting this pathway are of significant therapeutic interest.[15][16][17][18][19] While a direct inhibitor synthesized from this compound is not explicitly detailed in the provided search results, the cyclopropane motif is a key feature in some Wnt pathway inhibitors. The following diagram illustrates a simplified canonical Wnt signaling pathway and potential points of inhibition.
Caption: Simplified canonical Wnt signaling pathway and a potential point of small molecule inhibition.
Experimental Workflow: Synthesis of an Arylcyclopropane
The following diagram illustrates a typical experimental workflow for the synthesis of an arylcyclopropane from this compound using a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling of this compound.
Conclusion
This compound is an indispensable reagent in modern medicinal chemistry, providing a gateway to a vast array of cyclopropane-containing molecules with significant therapeutic potential. The protocols and data presented herein highlight its utility in the synthesis of antiviral and anticancer agents and provide a foundation for its broader application in drug discovery and the development of novel chemical probes. The continued exploration of this compound chemistry will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]
- 2. Synthetic cyclin dependent kinase inhibitors. New generation of potent anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Paullones, a series of cyclin-dependent kinase inhibitors: synthesis, evaluation of CDK1/cyclin B inhibition, and in vitro antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negishi Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 18. Potent in vivo lung cancer Wnt signaling inhibition via cyclodextrin-LGK974 inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Direct Cyclopropylation of Heterocycles Using Iodocyclopropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the direct cyclopropylation of heterocycles utilizing iodocyclopropane. This method offers a streamlined approach to introduce the valuable cyclopropyl moiety, a common structural motif in medicinal chemistry, onto various heterocyclic scaffolds. The protocols and data presented are based on established palladium-catalyzed methodologies.
Introduction
The cyclopropyl group is a key pharmacophore in numerous approved drugs and clinical candidates due to its unique conformational rigidity, metabolic stability, and ability to modulate physicochemical properties. Traditional methods for the synthesis of cyclopropyl-containing molecules can be lengthy and indirect. The direct C-H cyclopropylation of heterocycles represents a significant advancement in synthetic efficiency. This application note focuses on a palladium-catalyzed approach that couples this compound directly with heteroarenes such as 1,3-azoles and thiophenes.
The reaction is catalyzed by a simple palladium source and proceeds via a mechanism that involves the concerted oxidative addition of the cyclopropyl-iodide bond to a palladium(0) complex. Notably, this pathway avoids the formation of cyclopropyl radicals, which can lead to undesired side reactions.[1]
Data Presentation
The following tables summarize the scope of the palladium-catalyzed direct cyclopropylation of various heterocycles with this compound, with yields for representative substrates.
Table 1: Cyclopropylation of 1,3-Azole Derivatives
| Heterocycle Substrate | Product | Yield (%) |
| Benzoxazole | 2-Cyclopropylbenzoxazole | 85 |
| 5-Methylbenzoxazole | 2-Cyclopropyl-5-methylbenzoxazole | 82 |
| 5-Chlorobenzoxazole | 5-Chloro-2-cyclopropylbenzoxazole | 78 |
| Benzothiazole | 2-Cyclopropylbenzothiazole | 88 |
| 4,5-Dimethylthiazole | 2-Cyclopropyl-4,5-dimethylthiazole | 75 |
Table 2: Cyclopropylation of Thiophene Derivatives
| Heterocycle Substrate | Product | Yield (%) |
| Thiophene | 2-Cyclopropylthiophene | 70 |
| 2-Methylthiophene | 5-Cyclopropyl-2-methylthiophene | 65 |
| 3-Bromothiophene | 2-Cyclopropyl-3-bromothiophene | 68 |
| Benzo[b]thiophene | 2-Cyclopropylbenzo[b]thiophene | 72 |
Experimental Protocols
General and Representative Protocol for the Palladium-Catalyzed Direct Cyclopropylation of Heterocycles
This protocol is a general guideline based on the available literature for the direct cyclopropylation of heterocycles like benzoxazole with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Heterocycle (e.g., Benzoxazole, 1.0 mmol)
-
This compound (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the heterocycle (1.0 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by this compound (1.5 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropylated heterocycle.
Visualizations
Reaction Mechanism
The proposed catalytic cycle for the palladium-catalyzed direct cyclopropylation of a heterocycle is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Caption: Proposed catalytic cycle for the direct cyclopropylation.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis and purification of cyclopropylated heterocycles.
Caption: General laboratory workflow for direct cyclopropylation.
References
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropanes using Chiral Iodocyclopropane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral cyclopropane rings are privileged structural motifs found in a wide array of pharmaceuticals and biologically active natural products. Their unique conformational constraints and electronic properties make them valuable components in drug design. This document provides detailed application notes and protocols for the stereoselective synthesis of functionalized cyclopropanes, leveraging enantiomerically enriched iodocyclopropane derivatives as key intermediates. This strategy involves a two-stage approach: first, the asymmetric synthesis of a chiral this compound, followed by its stereospecific functionalization. This method offers a robust pathway to a variety of enantioenriched 1,2,3-substituted cyclopropanes, which are valuable building blocks in medicinal chemistry. A notable application of this methodology has been demonstrated in the formal synthesis of an HIV-1 protease inhibitor.[1]
Core Strategy: Asymmetric Iodocyclopropanation followed by Stereospecific Functionalization
The central strategy detailed herein involves two key transformations:
-
Enantioselective Iodocyclopropanation: The creation of a chiral this compound from an alkene using a zinc carbenoid in the presence of a chiral ligand. The trans-iodocyclopropane is formed with high diastereoselectivity and enantioselectivity.[1]
-
Stereospecific Functionalization: The resulting enantiopure this compound serves as a versatile chiral building block. The carbon-iodine bond is stereospecifically converted into a new carbon-carbon or carbon-element bond. This is typically achieved via two main pathways:
-
Lithium-Iodine Exchange followed by Electrophilic Trapping: The this compound is treated with an organolithium reagent to generate a configurationally stable cyclopropyllithium species. This nucleophile can then be trapped with various electrophiles.[1]
-
Negishi Cross-Coupling: The intermediate cyclopropyllithium is transmetalated with a zinc salt to form a cyclopropylzinc reagent, which then undergoes a palladium-catalyzed Negishi cross-coupling with an organic halide.[1]
-
This two-step sequence allows for the transfer of the initially established chirality into a wide range of more complex cyclopropane structures.
Logical Workflow
Caption: Workflow for stereoselective cyclopropane synthesis.
Data Presentation: Performance of Key Reactions
The following tables summarize the quantitative data for the enantioselective synthesis of a representative chiral this compound and its subsequent functionalization reactions.
Table 1: Enantioselective Synthesis of (1R,2R,3S)-1-Iodo-2-(methoxymethyl)-3-phenylcyclopropane
| Entry | Alkene Substrate | Yield (%) | d.r. (trans:cis) | e.e. (%) of trans isomer |
| 1 | (E)-3-Phenyl-2-propen-1-yl methyl ether | 85 | >95:5 | 92 |
Data synthesized from the findings reported by Beaulieu et al.[1]
Table 2: Stereospecific Functionalization of (1R,2R,3S)-1-Iodo-2-(methoxymethyl)-3-phenylcyclopropane
| Entry | Reaction Type | Reagents | Product Structure | Yield (%) |
| 1 | Electrophilic Trapping | 1. t-BuLi; 2. (CH₂O)n | (1S,2R,3S)-1-(Hydroxymethyl)-2-(methoxymethyl)-3-phenylcyclopropane | 75 |
| 2 | Electrophilic Trapping | 1. t-BuLi; 2. I₂ | (1S,2R,3S)-1-Iodo-2-(methoxymethyl)-3-phenylcyclopropane (Isomer) | 88 |
| 3 | Negishi Coupling | 1. t-BuLi; 2. ZnCl₂; 3. Ph-I, Pd₂(dba)₃, SPhos | (1S,2R,3S)-1-Phenyl-2-(methoxymethyl)-3-phenylcyclopropane | 82 |
| 4 | Negishi Coupling | 1. t-BuLi; 2. ZnCl₂; 3. Vinyl-Br, Pd₂(dba)₃, SPhos | (1S,2R,3S)-1-Vinyl-2-(methoxymethyl)-3-phenylcyclopropane | 78 |
Data synthesized from the findings reported by Beaulieu et al.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document.
Protocol 1: General Procedure for the Enantioselective Iodocyclopropanation
This protocol describes the synthesis of a trans-iodocyclopropane using an in situ generated zinc carbenoid with a chiral dioxaborolane ligand.[1]
Materials:
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes)
-
Chiral Dioxaborolane Ligand
-
Alkene substrate
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Diagram of Experimental Setup:
Caption: Protocol for enantioselective iodocyclopropanation.
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the chiral dioxaborolane ligand (0.15 mmol, 15 mol%).
-
Dissolve the ligand in anhydrous DCM (5 mL) and then add the alkene substrate (1.0 mmol, 1.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv) dropwise via syringe.
-
Stir the resulting solution at 0 °C for 20 minutes.
-
In a separate flask, prepare a solution of diiodomethane (2.2 mmol, 2.2 equiv) in anhydrous DCM (5 mL).
-
Add the diiodomethane solution to the reaction mixture dropwise over 1 hour using a syringe pump, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 4-12 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure enantioenriched this compound.
Protocol 2: General Procedure for Stereospecific Functionalization via Lithium-Iodine Exchange and Electrophilic Trapping
This protocol details the conversion of the chiral this compound into a new functionalized cyclopropane with retention of stereochemistry at the other centers.[1]
Materials:
-
Enantioenriched this compound
-
tert-Butyllithium (t-BuLi, 1.7 M solution in pentane)
-
Electrophile (e.g., paraformaldehyde, iodine, etc.)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous, low-temperature reactions
Diagram of Logical Relationships:
References
Application Notes and Protocols: Iodocyclopropane as a Precursor for Cyclopropyl Organometallic Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclopropane is a key synthetic intermediate utilized in the formation of a variety of cyclopropyl organometallic reagents.[1] These reagents, including cyclopropyl Grignard, organolithium, organozinc, and organoboron compounds, are invaluable in modern organic synthesis, particularly in the pharmaceutical industry. The cyclopropyl motif is a prevalent structural feature in numerous drug candidates and approved medicines due to its unique conformational and electronic properties, which can enhance metabolic stability, binding affinity, and potency.[1] This document provides detailed application notes and experimental protocols for the preparation and subsequent reaction of these important organometallic intermediates starting from this compound.
Formation of Cyclopropyl Organometallic Intermediates
This compound serves as an excellent precursor for various cyclopropyl organometallic reagents through metal-halogen exchange or insertion reactions. The choice of metal dictates the reactivity and functional group tolerance of the resulting organometallic species.
A general overview of the formation of these intermediates is presented below:
Caption: Formation of key cyclopropyl organometallic intermediates from this compound.
Data Summary for the Preparation of Cyclopropyl Organometallic Reagents and Subsequent Cross-Coupling Reactions
The following tables summarize quantitative data for the formation of cyclopropyl organometallic reagents from cyclopropyl halides and their subsequent application in common cross-coupling reactions. While data specifically starting from this compound is limited in the literature, the provided data for cyclopropyl bromide is highly representative of the expected outcomes.
Table 1: Preparation of Cyclopropyl Organometallic Reagents
| Organometallic Reagent | Starting Material | Reagents and Conditions | Solvent | Typical Yield (%) | Reference |
| Cyclopropylmagnesium Bromide | Cyclopropyl Bromide | Mg turnings, I2 (cat.), reflux | THF | Not specified | [2] |
| Cyclopropyllithium | Cyclopropyl Bromide | Lithium wire, 1% Na, reflux | Diethyl Ether | ~90% | |
| Cyclopropylzinc Chloride | This compound | 1. n-BuLi, -78 °C to rt2. ZnCl2, -78 °C to rt | THF | Not specified (used in situ) | [3] |
| Cyclopropylboronic Acid | Cyclopropylmagnesium Bromide | Trimethylborate, -78 °C to rt, then acidic workup | THF | 55% | [4] |
Table 2: Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Cyclopropyl Reagent | Coupling Partner | Catalyst/Ligand | Base/Additive | Solvent | Temperature | Yield (%) | Reference |
| Suzuki-Miyaura | Cyclopropylboronic Acid | 4-Bromobenzonitrile | Pd(OAc)2 / PCy3 | K3PO4 | Toluene/H2O | 100 °C | 95% | [4] |
| Suzuki-Miyaura | Cyclopropylboronic Acid | 3-Bromopyridine | Pd(OAc)2 / PCy3 | K3PO4 | Toluene/H2O | 100 °C | 60% | [4] |
| Suzuki-Miyaura | Cyclopropylboronic Acid | 2-Bromothiophene | Pd(OAc)2 / PCy3 | K3PO4 | Toluene/H2O | 100 °C | 92% | [4] |
| Negishi | Cyclopropylzinc Bromide | 4-Bromobenzotrifluoride | Pd(PPh3)4 | N/A | THF | Reflux | >95% (conversion) | |
| Negishi | Cyclopropylzinc Chloride | (E)-1-Iodo-1-heptene | Pd(PPh3)4 | N/A | THF/DMF | Reflux | 75% | [3] |
Experimental Protocols
Protocol 1: Preparation of Cyclopropyllithium
This protocol describes the preparation of cyclopropyllithium from this compound via a lithium-halogen exchange reaction.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) solution in hexanes/pentane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Argon or nitrogen gas supply
-
Dry glassware (Schlenk flask, dropping funnel, syringes)
Procedure:
-
Assemble a dry Schlenk flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an argon or nitrogen line.
-
Flame-dry the glassware under vacuum and cool to room temperature under an inert atmosphere.
-
Add anhydrous diethyl ether or THF to the flask via a syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound to the cooled solvent.
-
Slowly add a solution of n-BuLi or t-BuLi (1.0-1.1 equivalents) dropwise to the stirred solution of this compound over 30 minutes.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours.
-
The resulting solution of cyclopropyllithium is ready for use in subsequent reactions.
Protocol 2: Preparation of Cyclopropylzinc Chloride and Subsequent Negishi Coupling
This protocol details the in-situ preparation of cyclopropylzinc chloride from this compound, followed by a palladium-catalyzed Negishi cross-coupling reaction with an alkenyl iodide.[3]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous zinc chloride (ZnCl2) solution in THF
-
(E)-1-Iodo-1-heptene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Anhydrous tetrahydrofuran (THF) and N,N-dimethylformamide (DMF)
-
Argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Part A: Preparation of Cyclopropylzinc Chloride
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous THF and cool the solution to -78 °C.
-
Slowly add a solution of n-BuLi (1.05 equivalents) and stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting cyclopropyllithium solution back down to -78 °C.
-
Slowly add a solution of anhydrous ZnCl2 (1.1 equivalents) in THF.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1 hour. The solution of cyclopropylzinc chloride is now ready for the cross-coupling reaction.
-
-
Part B: Negishi Cross-Coupling
-
To the freshly prepared solution of cyclopropylzinc chloride, add a solution of (E)-1-iodo-1-heptene (0.8 equivalents) in anhydrous DMF.
-
Add Pd(PPh3)4 (0.05 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired (E)-1-cyclopropyl-1-heptene.
-
Protocol 3: Preparation of Cyclopropylboronic Acid and Subsequent Suzuki-Miyaura Coupling
This protocol describes the synthesis of cyclopropylboronic acid from a cyclopropyl Grignard reagent (which can be prepared from this compound) and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.[4]
Materials:
-
Cyclopropylmagnesium iodide (prepared in situ from this compound and magnesium turnings)
-
Trimethyl borate
-
4-Bromobenzonitrile
-
Palladium(II) acetate [Pd(OAc)2]
-
Tricyclohexylphosphine (PCy3)
-
Potassium phosphate (K3PO4)
-
Anhydrous tetrahydrofuran (THF) and Toluene
-
Argon or nitrogen gas supply
-
Dry glassware
Procedure:
-
Part A: Preparation of Cyclopropylboronic Acid
-
Prepare a solution of cyclopropylmagnesium iodide from this compound and magnesium turnings in anhydrous THF under an inert atmosphere.
-
In a separate flame-dried flask, dissolve trimethyl borate (1.1 equivalents) in anhydrous THF and cool to -78 °C.
-
Slowly add the Grignard solution to the trimethyl borate solution at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 2 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude cyclopropylboronic acid, which can be purified by crystallization or used directly in the next step.
-
-
Part B: Suzuki-Miyaura Cross-Coupling
-
In a Schlenk tube, combine cyclopropylboronic acid (1.5 equivalents), 4-bromobenzonitrile (1.0 equivalent), Pd(OAc)2 (0.02 equivalents), PCy3 (0.04 equivalents), and K3PO4 (3.0 equivalents).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene and water (typically a 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the residue by column chromatography on silica gel to yield 4-cyclopropylbenzonitrile.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the key transformations described in the protocols.
Caption: Workflow for the synthesis of cyclopropyllithium.
Caption: Workflow for Negishi coupling using in situ generated cyclopropylzinc chloride.
Caption: Workflow for Suzuki-Miyaura coupling via a cyclopropylboronic acid intermediate.
References
Application Notes and Protocols for Cobalt-Catalyzed Cyclopropanation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt-catalyzed cyclopropanation has emerged as a powerful and versatile method for the synthesis of cyclopropane rings, which are crucial structural motifs in numerous natural products and pharmaceutical agents. This protocol focuses on the cobalt-porphyrin and cobalt-salen catalyzed cyclopropanation of olefins using ethyl diazoacetate (EDA) as a carbene precursor. Cobalt catalysts offer a distinct advantage over other transition metals, such as copper and rhodium, by operating through a stepwise radical mechanism. This unique reactivity profile allows for the efficient cyclopropanation of a broad range of alkenes, including electron-deficient ones, often with high stereoselectivity. Furthermore, the use of chiral cobalt complexes enables highly enantioselective transformations, providing access to optically active cyclopropanes.
Reaction Mechanism
The prevailing mechanism for cobalt(II)-porphyrin-catalyzed cyclopropanation involves the formation of a cobalt-carbene radical intermediate. The catalytic cycle can be summarized as follows:
-
Carbene Formation: The cobalt(II) catalyst reacts with ethyl diazoacetate (EDA) to form a cobalt-carbene adduct with the concomitant release of dinitrogen. This intermediate exists in equilibrium between a bridging carbene and a terminal carbene radical species.
-
Radical Addition: The cobalt-carbene radical undergoes a stepwise radical addition to the alkene, forming a γ-alkyl radical intermediate.
-
Ring Closure: Subsequent intramolecular radical substitution leads to the formation of the cyclopropane ring and regeneration of the cobalt(II) catalyst.
This stepwise radical mechanism is a key feature of cobalt-catalyzed cyclopropanation and is responsible for its unique reactivity and selectivity.
Caption: Proposed mechanism for cobalt-catalyzed cyclopropanation.
Experimental Protocols
General Procedure for Cobalt-Porphyrin Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
This protocol is a representative example for the cyclopropanation of styrene using a cobalt(II)-porphyrin complex as the catalyst.
Materials:
-
Cobalt(II)-porphyrin catalyst (e.g., Co(TPP) - Cobalt(II) meso-tetraphenylporphyrin)
-
Styrene (freshly distilled)
-
Ethyl diazoacetate (EDA)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the cobalt(II)-porphyrin catalyst (1-5 mol%).
-
Add the anhydrous solvent (to achieve a desired concentration, typically 0.1-0.5 M with respect to the limiting reagent).
-
Add styrene (1.0 equivalent).
-
To the stirred solution, add ethyl diazoacetate (1.1-1.5 equivalents) dropwise via syringe over a period of time (e.g., 1 hour). Note: Slow addition is often employed to minimize the dimerization of EDA.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or GC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclopropane product.
General Procedure for Asymmetric Cyclopropanation with a Chiral Cobalt(II)-Porphyrin Catalyst[1]
This protocol is adapted for enantioselective cyclopropanation using a chiral cobalt catalyst.
Materials:
-
Chiral cobalt(II)-porphyrin catalyst (e.g., [Co(1)] as described in the reference) (1 mol%)[1]
-
Styrene derivative (1.0 equivalent)
-
Ethyl diazoacetate (EDA) or tert-butyl diazoacetate (t-BDA) (1.1 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.5 equivalents)[1]
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
In an oven-dried Schlenk tube under a nitrogen atmosphere, place the chiral cobalt(II)-porphyrin catalyst (1 mol%) and DMAP (0.5 equiv).[1]
-
Add the anhydrous solvent, followed by the styrene derivative (1.0 equiv).[1]
-
Add the diazoacetate (EDA or t-BDA, 1.1 equiv) in one portion.[1]
-
Stir the reaction mixture at room temperature until the styrene derivative is completely consumed as monitored by TLC.[1]
-
Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched cyclopropane product.[1]
Data Presentation
The following tables summarize the quantitative data for cobalt-catalyzed cyclopropanation reactions with various styrene derivatives using different cobalt catalysts and diazo reagents.
Table 1: [Co(1)]-Catalyzed Asymmetric Cyclopropanation of Styrene Derivatives with Diazoacetates [1]
| Entry | Styrene Derivative | Diazo Reagent | Yield (%) | de (%) (trans:cis) | ee (%) (trans) |
| 1 | Styrene | EDA | 95 | >98:2 | 98 |
| 2 | Styrene | t-BDA | 96 | >98:2 | 99 |
| 3 | 4-Methylstyrene | EDA | 94 | >98:2 | 98 |
| 4 | 4-Methylstyrene | t-BDA | 95 | >98:2 | 99 |
| 5 | 4-Methoxystyrene | EDA | 92 | >98:2 | 97 |
| 6 | 4-Methoxystyrene | t-BDA | 93 | >98:2 | 98 |
| 7 | 4-Chlorostyrene | EDA | 96 | >98:2 | 98 |
| 8 | 4-Chlorostyrene | t-BDA | 97 | >98:2 | 99 |
| 9 | 4-Bromostyrene | EDA | 95 | >98:2 | 98 |
| 10 | 4-Bromostyrene | t-BDA | 96 | >98:2 | 99 |
Table 2: Cobalt(II) Porphyrin-Catalyzed Cyclopropanation of Alkenes with Ethyl Diazoacetate (EDA)
| Entry | Alkene | Catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | Styrene | Co(TPP) | 89 | 75:25 |
| 2 | 4-Methylstyrene | Co(TPP) | 91 | 78:22 |
| 3 | 4-Chlorostyrene | Co(TPP) | 85 | 70:30 |
| 4 | α-Methylstyrene | Co(TPP) | 82 | - |
| 5 | 1-Hexene | Co(TPP) | 75 | 65:35 |
Experimental Workflow
The general workflow for a cobalt-catalyzed cyclopropanation experiment is outlined below.
Caption: General experimental workflow for cobalt-catalyzed cyclopropanation.
References
Application Notes and Protocols: Carbon-Carbon Bond Formation Using Iodocyclopropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclopropane is a versatile building block in organic synthesis, primarily utilized for the introduction of the cyclopropyl moiety into a wide range of organic molecules. The cyclopropyl group is of significant interest in medicinal chemistry and materials science due to its unique conformational and electronic properties.[1] The presence of the iodine atom makes this compound an excellent substrate for various carbon-carbon bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions.[1] The iodine atom acts as a good leaving group, facilitating reactions with a diverse array of coupling partners.[1] These application notes provide an overview of the primary mechanisms of C-C bond formation using this compound and detailed protocols for key reactions.
Mechanisms of Carbon-Carbon Bond Formation
The primary mechanisms for carbon-carbon bond formation using this compound involve the generation of either a cyclopropyl organometallic reagent or the direct use of this compound as an electrophile in cross-coupling reactions.
-
Formation of Cyclopropyl Organometallic Reagents: this compound can be converted into more reactive nucleophilic species through metal-halogen exchange. These organometallic reagents can then react with various electrophiles.
-
Lithium-Halogen Exchange: Treatment of this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in a rapid exchange of iodine for lithium, forming cyclopropyllithium.[2][3] This highly reactive species can then be used in subsequent reactions.
-
Formation of Cyclopropylzinc Reagents: The cyclopropyllithium generated from lithium-halogen exchange can be transmetalated with a zinc salt (e.g., ZnCl₂) to produce a more stable and functional group-tolerant cyclopropylzinc reagent.[4] These are key intermediates in Negishi-type coupling reactions.
-
-
Palladium-Catalyzed Cross-Coupling Reactions: this compound can directly participate as an electrophilic partner in several palladium-catalyzed cross-coupling reactions. The general catalytic cycle for these reactions is depicted below.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving this compound.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.
-
Transmetalation: The cyclopropyl group is transferred from the organometallic coupling partner to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst.
Experimental Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.
Table 1: Suzuki-Miyaura Coupling of Iodocyclopropanes with Boronic Acids
| Entry | This compound Derivative | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | trans-3-Iodocyclopropylmethanol | Phenylboronic acid | Pd(OAc)₂ (10) | PPh₃ (50) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 78 |
| 2 | cis-3-Iodocyclopropylmethanol | (E)-Hex-1-enylboronate ester | Pd(OAc)₂ (10) | PPh₃ (50) | K₂CO₃ | DMF/H₂O (4:1) | 90 | 85 |
| 3 | 2-Iodocyclohex-2-en-1-one | 4-Methoxyphenylboronic acid | Pd/C (5) | - | Na₂CO₃ | DME/H₂O (1:1) | 25 | 95 |
| 4 | 2-Iodocyclopent-2-en-1-one | 3-Thienylboronic acid | Pd/C (5) | - | Na₂CO₃ | DME/H₂O (1:1) | 25 | 88 |
Data compiled from multiple sources.[5][6]
Detailed Protocol for Suzuki-Miyaura Coupling of 2-Iodocycloenones: [5]
-
To a reaction vessel, add 2-iodocycloenone (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Add a 1:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
To this suspension, add 10% Pd on activated carbon (5 mol%).
-
Stir the reaction mixture vigorously at 25 °C under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of 2-iodocycloenones.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.
Table 2: Negishi Coupling of Aryl Halides with in situ Generated Cyclopropylzinc Reagents
| Entry | This compound Derivative | Aryl Halide | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | This compound | Iodobenzene | Pd(PPh₃)₄ (5) | PPh₃ | THF | rt | >60 |
| 2 | This compound | p-Iodotoluene | Pd(PPh₃)₄ (5) | PPh₃ | THF | rt | >60 |
| 3 | Substituted this compound | Aryl Bromide | Pd₂(dba)₃ (1-2) | PCyp₃ (4-8) | THF/NMP | rt - 80 | - |
Yields for entries 1 and 2 are reported as ">60%". Entry 3 represents general conditions for secondary iodoalkanes. Data compiled from multiple sources.[4][7]
Detailed Protocol for Negishi Coupling: [1][4]
This protocol involves the in situ generation of the cyclopropylzinc reagent.
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes to facilitate the lithium-halogen exchange.
-
In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 equiv) in THF.
-
Add the zinc chloride solution to the cyclopropyllithium solution at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
In another flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the aryl halide (1.2 equiv).
-
Add the freshly prepared cyclopropylzinc reagent solution to the flask containing the catalyst and aryl halide via cannula.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Figure 3: Experimental workflow for Negishi coupling with in situ generated cyclopropylzinc reagent.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp³) bond through the reaction of a terminal alkyne with an organic halide.
Table 3: Sonogashira Coupling of Secondary Iodoalkanes with Terminal Alkynes
| Entry | Iodoalkane | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Secondary Iodoalkane | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-2) | CuI (2-4) | Amine (e.g., Et₃N) | THF or DMF | rt - 60 | - |
| 2 | Aryl Iodide | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | Neat | 80 | 95 |
Entry 1 represents general conditions for secondary iodoalkanes. Entry 2 provides conditions for a copper-free Sonogashira coupling of an aryl iodide. Specific data for this compound in Sonogashira coupling is less common in the provided search results. Data compiled from multiple sources.[7][8]
Detailed Protocol for Sonogashira Coupling (General for Secondary Iodoalkanes): [7]
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and the copper(I) iodide co-catalyst (2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the amine base (e.g., triethylamine, 2-3 equivalents).
-
Add the secondary iodoalkane (1.0 equivalent) and the terminal alkyne (1.5-2.0 equivalents).
-
Seal the flask and heat the mixture to the required temperature (e.g., 60 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
This compound is a valuable reagent for the synthesis of cyclopropyl-containing molecules. The methodologies outlined in these application notes, including Suzuki-Miyaura, Negishi, and Sonogashira couplings, provide robust and versatile strategies for the formation of carbon-carbon bonds. The choice of reaction and specific conditions will depend on the substrate scope and desired functional group tolerance. The provided protocols offer a starting point for the development of synthetic routes toward novel compounds for applications in drug discovery and materials science.
References
- 1. Negishi Coupling | NROChemistry [nrochemistry.com]
- 2. ethz.ch [ethz.ch]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 6. datapdf.com [datapdf.com]
- 7. benchchem.com [benchchem.com]
- 8. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: Iodocyclopropane in the Synthesis of Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclopropane is a versatile synthetic intermediate utilized in the construction of a variety of organic molecules.[1] Its application in the synthesis of spirocyclic compounds, a class of molecules characterized by two rings sharing a single atom, is of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and associated biological activities. This document provides an overview of the application of this compound in the synthesis of spirocyclic compounds, with a focus on transition-metal-catalyzed and radical-mediated methodologies. Detailed experimental protocols for key transformations are provided to facilitate their application in a research setting.
Core Applications of this compound in Spirocycle Synthesis
The primary utility of this compound in the formation of spirocycles lies in its ability to participate in reactions that generate a new ring fused at a quaternary carbon center. Two main strategies have emerged:
-
Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: In these reactions, a transition metal catalyst, typically palladium, activates the carbon-iodine bond of this compound, enabling its coupling with a suitable partner to form the spirocyclic core.[2]
-
Radical-Mediated Cyclizations: this compound can serve as a precursor to cyclopropyl radicals, which can then participate in intramolecular or intermolecular cyclization reactions to afford spirocyclic products.
While direct applications of this compound are still an emerging area, related iodine-promoted and cyclopropane-based methodologies provide a strong foundation for its use.
I. Iodine-Promoted Spirocyclopropanation
A common strategy for the synthesis of spirocyclopropanes involves the use of iodine or N-iodosuccinimide (NIS) to promote the cyclization of suitably functionalized precursors. While not directly employing this compound as a starting material, these methods are foundational and highlight the role of iodine in facilitating such transformations. A notable example is the iodine-promoted bimolecular cyclization of 2-benzylidene 1,3-indandiones.[3]
General Reaction Scheme:
Caption: Iodine-promoted synthesis of spirocyclopropanes.
Experimental Protocol: Iodine-Promoted Synthesis of Spirocyclopropane Derivatives[3]
Materials:
-
2-Benzylidene 1,3-indandione derivative (1.0 equiv)
-
Iodine (I₂) (2.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 2-benzylidene 1,3-indandione derivative in dichloromethane, add iodine at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it with saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spirocyclopropane derivative.
Quantitative Data Summary:
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Benzylidene-1,3-indandione | Spiro[cyclopropane-1,2'-indene]-1',3'-dione | 85 |
| 2 | 2-(4-Methylbenzylidene)-1,3-indandione | 2'-(4-Methylphenyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione | 92 |
| 3 | 2-(4-Chlorobenzylidene)-1,3-indandione | 2'-(4-Chlorophenyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione | 88 |
Note: The yields are representative and may vary depending on the specific substrate and reaction conditions.
II. Palladium-Catalyzed Direct Cyclopropylation of Heterocycles
While not a spirocyclization, the palladium-catalyzed direct cyclopropylation of heterocycles using this compound is a key reaction that demonstrates the reactivity of this compound and provides a basis for its potential application in intramolecular reactions to form spirocycles.[2]
General Reaction Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Iodocyclopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude iodocyclopropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for crude this compound?
A1: The most common methods for purifying this compound are fractional distillation under reduced pressure and flash column chromatography. The choice depends on the scale of the reaction, the nature of the impurities, and the desired final purity. For volatile impurities, distillation is often effective. For non-volatile or closely boiling impurities, flash chromatography is generally preferred.[1]
Q2: What are the common impurities in crude this compound synthesized via the Simmons-Smith reaction?
A2: Common impurities originating from the Simmons-Smith reaction include unreacted diiodomethane, zinc salts, and potential byproducts from side reactions. If the substrate contains heteroatoms (e.g., alcohols), methylation of these functional groups by the electrophilic zinc carbenoid can occur, especially with excess reagent or prolonged reaction times.[2] Decomposition of the product can also occur if the reaction temperature is too high.
Q3: How should I properly store purified this compound?
A3: this compound should be stored in a refrigerator at 4°C and protected from light.[3] It is a hazardous compound and should be handled in a well-ventilated area, wearing appropriate personal protective equipment.[4][5]
Q4: My this compound appears to be degrading during flash chromatography on silica gel. What can I do?
A4: The cyclopropane ring can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can:
-
Use deactivated silica gel: Pre-treat the silica gel with a base, such as triethylamine (typically 1-3% in the eluent), to neutralize acidic sites.[2]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]
-
Minimize contact time: Run the chromatography as efficiently as possible to reduce the time the compound spends on the column.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor separation of this compound from impurities. | Inappropriate solvent system. | Develop a new solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound. A good starting point for non-polar compounds is a gradient of ethyl acetate in hexanes.[6] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Improper column packing. | Ensure the silica gel is packed uniformly as a slurry to avoid channels or cracks. The column should never be allowed to run dry. | |
| Product degradation on the column. | Acidic silica gel. | Use deactivated silica gel (pre-treated with triethylamine) or switch to a neutral stationary phase like alumina.[1] |
| No product eluting from the column. | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the eluent (gradient elution). |
| Compound has decomposed on the column. | Confirm the stability of your compound on a small amount of silica gel before performing large-scale chromatography. |
Vacuum Distillation
| Issue | Potential Cause | Recommended Solution |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add a fresh magnetic stir bar or new boiling chips to the distillation flask. |
| Heating too rapidly. | Heat the distillation flask gradually and evenly using a heating mantle with a stirrer or an oil bath. | |
| Product decomposition. | Distillation temperature is too high. | Decrease the pressure of the system to lower the boiling point of this compound. Ensure the heating bath temperature is only slightly higher than the vapor temperature. This compound can be prone to ring-opening under harsh thermal conditions.[4] |
| Poor vacuum. | Leaks in the apparatus. | Check all glassware joints for proper sealing. Ensure hoses are securely attached and free of cracks. |
| No product distilling over. | The pressure is not low enough for the applied temperature. | Carefully decrease the system pressure. Note that a specific boiling point for this compound under reduced pressure is not readily available in the literature, so careful, gradual heating at a low pressure is recommended to determine the appropriate distillation conditions experimentally. |
Experimental Protocols
Protocol 1: Workup of a Simmons-Smith Reaction for Crude this compound
-
Quenching: After the reaction is deemed complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) to dissolve the zinc salts and trap any residual carbenoid.[6]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (CH₂Cl₂), three times.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally, brine (saturated aqueous NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. A common starting point is a mixture of hexanes and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.[6]
-
Column Packing: Pack a glass column with silica gel (or deactivated silica/alumina if the compound is acid-sensitive) as a slurry in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or dichloromethane) and carefully load it onto the top of the column.[6]
-
Elution: Begin elution with the determined solvent system. A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, can often provide better separation.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: General Procedure for Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Initiate Vacuum: Connect the apparatus to a vacuum pump with a cold trap. Gradually reduce the pressure to the desired level.
-
Heating: Gently heat the distillation flask while stirring.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities in a separate flask. When the temperature stabilizes at the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the purified product. Since a specific boiling point under vacuum is not well-documented, proceed with caution, starting at a low temperature and gradually increasing the heat until distillation begins.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. Purification [chem.rochester.edu]
Technical Support Center: Iodocyclopropane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of iodocyclopropane. The information provided is intended to help identify and mitigate the formation of common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Simmons-Smith reaction. This reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene (in this case, ethene, though often generated in situ or replaced by a precursor) to form the cyclopropane ring. Variations of this reaction, such as the Furukawa modification using diethylzinc, are also common.
Q2: What are the expected major byproducts in this compound synthesis via the Simmons-Smith reaction?
A2: Common byproducts can be categorized as follows:
-
Unreacted Starting Materials: Diiodomethane is a common impurity found in the crude product mixture.
-
Solvent-Related Byproducts: The use of ethereal solvents like diethyl ether can sometimes lead to the formation of small amounts of ethyl iodide or other solvent-derived impurities.
-
Side-Reaction Products:
-
Polymethylene: Polymerization of the methylene group from the carbenoid can occur.
-
Zinc Iodide (ZnI₂): This is a primary inorganic byproduct of the reaction and its Lewis acidic nature can sometimes catalyze side reactions.
-
Products of Ring Opening: Although less common for simple this compound, highly strained or functionalized cyclopropanes can undergo ring-opening reactions, especially in the presence of acidic impurities.
-
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the appearance of the this compound product.
Q4: My crude NMR spectrum shows more than just the peaks for this compound. What are the likely impurities?
A4: Besides the characteristic peaks for this compound, you may observe signals corresponding to:
-
Diiodomethane: A singlet typically found around 3.20 ppm in CDCl₃.
-
Diethyl ether: If used as a solvent and not completely removed, you will see a quartet around 3.5 ppm and a triplet around 1.2 ppm.
-
Other alkyl iodides: These may appear as multiplets in the alkyl region of the spectrum.
Q5: How can I purify my crude this compound?
A5: Purification is typically achieved through distillation or column chromatography. Given the volatility of this compound, care must be taken during solvent removal and distillation to avoid product loss. Column chromatography using silica gel with a non-polar eluent (e.g., hexanes) can effectively separate the product from less volatile impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of this compound | Inactive zinc-copper couple. | Ensure the zinc-copper couple is freshly prepared and activated. The color should change from black to grayish during preparation. |
| Wet reagents or solvent. | Use anhydrous solvents and freshly distilled diiodomethane. The reaction is sensitive to moisture. | |
| Reaction temperature is too low. | While the reaction is often started at a low temperature, it may require gentle reflux to proceed to completion. | |
| Presence of significant amounts of polymethylene | Use of basic solvents like THF or triethylamine. | Use a non-basic solvent such as diethyl ether or dichloromethane. |
| High concentration of the zinc carbenoid. | Add the diiodomethane solution dropwise to the zinc-copper couple suspension to maintain a low concentration of the reactive intermediate. | |
| Formation of unexpected methylated byproducts | The zinc carbenoid can act as a methylating agent, especially with heteroatoms like alcohols. | If your substrate has sensitive functional groups, consider using a modified or milder cyclopropanating reagent. |
| Product decomposes during workup | Presence of acidic impurities, such as from the quenching step. | Use a mild quenching agent like a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C. Ensure all glassware is clean. |
| Difficulty in separating product from diiodomethane | Insufficient purification. | Use a long chromatography column or perform a careful fractional distillation. |
Data Summary
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Common Impurities.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| This compound (CHI) | ~2.0-2.2 | Multiplet | CDCl₃ |
| This compound (CH₂) | ~0.8-1.2 | Multiplet | CDCl₃ |
| Diiodomethane | ~3.20 | Singlet | CDCl₃ |
| Diethyl Ether (CH₂) | ~3.48 | Quartet | CDCl₃ |
| Diethyl Ether (CH₃) | ~1.21 | Triplet | CDCl₃ |
Table 2: Factors Influencing Byproduct Formation in this compound Synthesis.
| Factor | Effect on Byproduct Formation | Recommendation |
| Purity of Reagents | Impurities in diiodomethane or zinc can lead to side reactions. | Use freshly purified diiodomethane and high-purity zinc. |
| Solvent Choice | Basic solvents can promote polymethylene formation. | Use non-basic, anhydrous solvents like diethyl ether. |
| Reaction Temperature | Higher temperatures can increase the rate of side reactions. | Maintain the recommended reaction temperature and control exotherms. |
| Rate of Addition | Rapid addition of diiodomethane can lead to high local concentrations of the carbenoid, favoring polymerization. | Add the diiodomethane solution dropwise over a prolonged period. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Simmons-Smith Reaction
This protocol is adapted from standard Simmons-Smith reaction procedures.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Diiodomethane
-
Ethene gas (or a suitable precursor)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Zinc-Copper Couple: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add zinc dust (2.0 eq) and an equal amount of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.2 eq) in one portion. The mixture should be stirred vigorously until the black color of the suspension turns grayish.
-
Reaction Setup: Introduce ethene gas into the stirred suspension of the zinc-copper couple in anhydrous diethyl ether.
-
Addition of Diiodomethane: Add a solution of diiodomethane (1.0 eq) in anhydrous diethyl ether dropwise to the reaction mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at room temperature. Monitor the reaction's progress by GC analysis of aliquots.
-
Workup: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and carefully remove the solvent by distillation at atmospheric pressure. The crude product can be further purified by fractional distillation or column chromatography on silica gel using hexanes as the eluent to yield pure this compound.
Visualizations
Caption: Potential byproduct formation pathways in this compound synthesis.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
Technical Support Center: Improving Iodocyclopropane Coupling Reaction Yields
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield of your iodocyclopropane coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound coupling reaction failing or giving low yields?
Low yields in this compound coupling reactions can be attributed to several factors. The high ring strain of the cyclopropane group can make the molecule susceptible to side reactions. Additionally, common issues in cross-coupling chemistry such as catalyst deactivation, suboptimal reaction conditions, and poor reagent quality can significantly impact your success. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Q2: What are the most common side reactions observed in this compound couplings?
The primary side reactions include:
-
Homocoupling: Formation of dicyclopropyl or biaryl products. This is often caused by the presence of oxygen or the use of certain catalysts and reaction conditions.
-
Dehalogenation: Reduction of this compound to cyclopropane. This can be promoted by certain bases or solvents.[1]
-
Ring-opening: The strained cyclopropane ring can open under harsh conditions, leading to linear byproducts.[2] This is more likely at elevated temperatures.
Q3: How does the choice of palladium catalyst and ligand affect the reaction?
The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand stabilizes the palladium center and modulates its reactivity. For coupling reactions involving sp³-hybridized carbons like this compound, bulky and electron-rich ligands are often preferred as they can facilitate the oxidative addition step and prevent side reactions.
Q4: What is the role of the base in the coupling reaction, and how do I choose the right one?
The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for neutralizing acid generated during the reaction. The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic amines (e.g., triethylamine). The optimal base is substrate-dependent and often needs to be screened.
Q5: Can the solvent choice impact the yield of my this compound coupling reaction?
Absolutely. The solvent influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate. Common solvents for cross-coupling reactions include THF, dioxane, toluene, and DMF. The polarity of the solvent can affect the reaction's selectivity and efficiency.[3][4][5] For instance, in some cases, polar aprotic solvents can alter the selectivity of the coupling reaction.[3]
Troubleshooting Guides
Problem 1: Low or No Product Formation
Possible Causes & Solutions
| Observation | Potential Cause | Troubleshooting Steps |
| No reaction | Inactive catalyst | - Use a fresh batch of palladium catalyst. - Ensure proper storage of the catalyst under an inert atmosphere. |
| Poor quality reagents | - Use freshly purified this compound and coupling partner. - For Suzuki reactions, use fresh, high-purity boronic acid or consider more stable boronate esters.[1] | |
| Inappropriate reaction conditions | - Degas the solvent and reaction mixture thoroughly to remove oxygen.[6] - Ensure anhydrous conditions if required by the specific protocol. | |
| Low conversion | Suboptimal temperature | - Gradually increase the reaction temperature in 10-20°C increments, while monitoring for byproduct formation.[7] - Be aware that excessive heat can lead to catalyst decomposition and cyclopropane ring-opening.[2][8] |
| Insufficient base | - Increase the equivalents of the base (typically 1.5 - 3.0 eq).[9] | |
| Incorrect ligand-to-metal ratio | - Optimize the ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[9] |
Troubleshooting Workflow for Low/No Product Formation
Caption: A workflow for troubleshooting low product yield.
Problem 2: Presence of Significant Side Products
Possible Causes & Solutions
| Side Product Observed | Potential Cause | Troubleshooting Steps |
| Homocoupling product | Presence of oxygen | - Ensure rigorous degassing of the reaction mixture. - Maintain a positive pressure of inert gas (Argon or Nitrogen). |
| Catalyst choice | - Screen different palladium catalysts and ligands. Bulky ligands can sometimes suppress homocoupling. | |
| Dehalogenation product (cyclopropane) | Inappropriate base or solvent | - Switch to a non-hydridic base (e.g., carbonates or phosphates instead of amine bases).[9] - Use an aprotic solvent.[9] |
| Ring-opened byproducts | High reaction temperature | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[7] |
| Unstable catalyst | - Screen different ligands to find one that stabilizes the palladium intermediate and prevents side reactions. |
Logical Relationships in Side Product Formation
Caption: Causes and effects of common side reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 4:1 Dioxane/Water)
Procedure:
-
To a flame-dried reaction vessel, add the this compound, arylboronic acid, and base.
-
Seal the vessel and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for Suzuki-Miyaura coupling.
Protocol 2: Negishi Coupling of this compound with an Organozinc Reagent
Organozinc reagents are sensitive to air and moisture. All manipulations should be performed under a strict inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium catalyst and ligand.
-
Add the anhydrous solvent, followed by the this compound.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Heat the reaction to the desired temperature (e.g., 50-80°C) and monitor its progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Copper-Free Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(MeCN)₂, 3 mol%)
-
Ligand (e.g., X-Phos, 9 mol%)
-
Base (e.g., Cs₂CO₃, 2.5 equiv)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the this compound, terminal alkyne, palladium catalyst, ligand, and base.
-
Add the anhydrous solvent.
-
Heat the mixture to the desired temperature (e.g., 60°C for THF or 100°C for Toluene).[10]
-
Stir the reaction until completion, monitoring by TLC or GC/LC-MS.
-
After cooling, dilute with an appropriate solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for different this compound coupling reactions. Note that optimal conditions are highly substrate-dependent.
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 78 |
Table 2: Negishi Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylzinc chloride | Pd₂(dba)₃ (1.5) | RuPhos (3) | DME | 80 | 10 | 93 |
| Ethylzinc bromide | Pd(OAc)₂ (2) | XPhos (4) | THF | 60 | 12 | 88 |
| 2-Furylzinc chloride | PdCl₂(dppf) (3) | - | THF/NMP | 70 | 24 | 85 |
Table 3: Sonogashira Coupling of this compound Derivatives
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(MeCN)₂ (3) | X-Phos (9) | Cs₂CO₃ | THF | 60 | 4 | 98[10] |
| 1-Hexyne | Pd(PPh₃)₄ (5) | - | Et₃N | Toluene | 80 | 6 | 89 |
| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (2) | - | DIPA | THF | 50 | 8 | 95 |
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Stereocontrolled Preparation of Iodocyclopropanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the stereocontrolled synthesis of iodocyclopropanes. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you navigate experimental challenges.
Issue 1: Poor Diastereoselectivity in the Cyclopropanation of Allylic Alcohols
-
Question: I am performing a Simmons-Smith iodocyclopropanation on an allylic alcohol, but the diastereomeric ratio (d.r.) of the product is low. How can I improve the diastereoselectivity?
-
Answer: The hydroxyl group of an allylic alcohol is a powerful directing group in Simmons-Smith-type cyclopropanations, coordinating with the zinc carbenoid to deliver the iodomethylene group to the syn-face of the double bond. Low diastereoselectivity can often be attributed to several factors:
-
Inadequate Pre-coordination: Ensure the zinc reagent has the opportunity to coordinate with the hydroxyl group. This is a critical step for achieving high diastereoselectivity.
-
Reagent Choice: The choice of reagents can influence the outcome. Using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) often gives good results. Some protocols suggest the in situ formation of (iodomethyl)zinc iodide, which can be a highly reactive and selective species.
-
Steric Hindrance: Bulky substituents near the double bond or on the alcohol itself can hinder the required transition state for directed cyclopropanation, leading to a decrease in diastereoselectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the more ordered, directed transition state.
-
Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Iodocyclopropanation
-
Question: My enantioselective iodocyclopropanation using a chiral ligand is resulting in a low enantiomeric excess. What are the potential causes and solutions?
-
Answer: Achieving high enantioselectivity is a significant challenge and is highly dependent on the reaction conditions and reagents. Here are some key aspects to consider:
-
Chiral Ligand Selection: The choice of chiral ligand is crucial. Different ligands can have vastly different performances depending on the substrate. It's important to screen a variety of ligands to find the optimal one for your specific substrate.
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are of high purity and anhydrous. Trace amounts of water or other impurities can react with the organometallic reagents and interfere with the chiral catalyst.
-
Presence of Additives: The addition of certain salts, like zinc iodide (ZnI₂), has been shown to significantly enhance the enantiomeric excess in some cases. This is thought to be due to the formation of a more reactive and selective cyclopropanating species through a Schlenk equilibrium.
-
Reaction Conditions: Temperature and solvent can have a profound impact on enantioselectivity. It is advisable to optimize these parameters for your specific reaction.
-
Issue 3: Competing Side Reactions and Low Yield
-
Question: I am observing the formation of significant byproducts and obtaining a low yield of my desired iodocyclopropane. What are the common side reactions and how can I minimize them?
-
Answer: Low yields can be a result of several factors, including decomposition of the starting material or reagents, and the occurrence of side reactions.
-
Reagent Decomposition: Organozinc reagents are sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Substrate Decomposition: If your substrate is sensitive to the reaction conditions, consider using milder reagents or shorter reaction times.
-
Common Side Reactions:
-
Alkene Isomerization: Under certain conditions, the double bond in your starting material may isomerize.
-
Reaction with other Functional Groups: The cyclopropanating reagent can sometimes react with other functional groups in the molecule. The compatibility of the reagent with the substrate's functional groups should be considered. The chromium-based system is reported to be compatible with a range of functional groups like esters, amides, and silyl ethers.
-
-
Issue 4: Difficulty in Product Purification
-
Question: I am struggling to separate the stereoisomers of my this compound product. What purification strategies are effective?
-
Answer: The separation of stereoisomers can be challenging due to their similar physical properties.
-
Diastereomers: Diastereomers have different physical properties and can often be separated by standard column chromatography on silica gel. Optimization of the solvent system is key. A combination of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Enantiomers: Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for the analytical and preparative separation of enantiomers.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the main challenge in the stereocontrolled preparation of iodocyclopropanes?
-
A1: A primary challenge is the stereoselective transfer of the functionalized iodocarbenoid to the alkene. Achieving high levels of both diastereoselectivity and enantioselectivity simultaneously can be difficult and is often highly dependent on the substrate and reaction conditions.
-
-
Q2: How does the hydroxyl group in an allylic alcohol direct the cyclopropanation?
-
A2: The hydroxyl group acts as a directing group by coordinating to the zinc atom of the Simmons-Smith reagent. This coordination brings the reagent to the same face of the double bond as the hydroxyl group, leading to a syn-cyclopropanation.
-
-
Q3: Can I perform a stereoselective iodocyclopropanation on an alkene without a directing group?
-
A3: Yes, methods have been developed for the stereoselective iodocyclopropanation of unfunctionalized terminal alkenes. For example, the use of iodoform (CHI₃) and chromium(II) chloride (CrCl₂) with an amine base can produce trans-iodocyclopropanes with high stereoselectivity.
-
-
Q4: What is the role of ZnI₂ in some enantioselective cyclopropanation reactions?
-
A4: The addition of zinc iodide (ZnI₂) can significantly improve the enantiomeric excess. It is believed to participate in a Schlenk equilibrium with the bis(iodomethyl)zinc reagent to form the more reactive and selective (iodomethyl)zinc iodide species.
-
-
Q5: Are there one-pot procedures for the synthesis of stereochemically rich iodocyclopropyl alcohols?
-
A5: Yes, highly effective one-pot methods have been developed. These often involve an initial asymmetric addition (e.g., alkyl or vinyl addition) to an aldehyde to generate an allylic alkoxide in situ, which then undergoes a highly diastereoselective iodocyclopropanation.
-
Quantitative Data Summary
The following tables summarize quantitative data from the literature to allow for easy comparison of different reaction conditions.
Table 1: Effect of Additives on Enantioselective Cyclopropanation of Cinnamyl Alcohol
| Entry | Additive (1 equiv.) | Enantiomeric Excess (e.e.) | Reference |
| 1 | None | 80% | |
| 2 | ZnI₂ | 89% |
Table 2: Stereoselective Iodocyclopropanation of Terminal Alkenes with CHI₃/CrCl₂/TEEDA
| Entry | Substrate | Product | Yield | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | 1-Dodecene | 1-Iodo-2-decylcyclopropane | 96% | >99:1 | |
| 2 | Benzyl 3-butenyl ether | 1-(Benzyloxy)methyl-2-iodocyclopropane | 91% | >99:1 | |
| 3 | 1,5-Dodecadiene | 1-Iodo-2-(3-decenyl)cyclopropane | 89% | >99:1 |
Key Experimental Protocols
Protocol 1: Enantioselective Cyclopropanation of Allylic Alcohols with Bis(iodomethyl)zinc and a Chiral Ligand (General Procedure)
This protocol is a general representation and may require optimization for specific substrates and ligands.
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., a bis-sulfonamide derivative, 0.1 eq) is dissolved in an anhydrous solvent (e.g., CH₂Cl₂). Diethylzinc (Et₂Zn, 0.1 eq) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.
-
Substrate Addition: The allylic alcohol (1.0 eq) is added, followed by the dropwise addition of another portion of diethylzinc (1.0 eq) at 0 °C. The mixture is stirred for 30 minutes.
-
Cyclopropanating Reagent Addition: Diiodomethane (CH₂I₂, 2.2 eq) is added dropwise at 0 °C. If required, a solution of zinc iodide (ZnI₂, 1.1 eq) in anhydrous diethyl ether can be added.
-
Reaction: The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: Diastereoselective Iodocyclopropanation of Terminal Alkenes with Iodoform and Chromium(II) Chloride
This protocol is based on the method developed by Takai and coworkers.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, anhydrous chromium(II) chloride (CrCl₂, 6.0 eq) is suspended in anhydrous tetrahydrofuran (THF).
-
Reaction Mixture: A solution of the terminal alkene (1.0 eq), iodoform (CHI₃, 2.0 eq), and N,N,N',N'-tetraethylethylenediamine (TEEDA, 4.0 eq) in THF is added to the CrCl₂ suspension at 25 °C.
-
Reaction: The mixture is stirred at 25 °C for the required time (typically several hours), and the reaction progress is monitored by TLC or GC-MS.
-
Work-up: The reaction is quenched by pouring it into water. The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the trans-iodocyclopropane.
Visualizations
Caption: A generalized experimental workflow for the synthesis of iodocyclopropanes.
Caption: Troubleshooting decision tree for low stereoselectivity in iodocyclopropanation.
Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of iodocyclopropane and electron-deficient alkenes.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of reaction conditions.
Question: I am observing low to no yield of my desired cyclopropanated product. What are the potential causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Systematically investigating the following points can help identify and resolve the problem.
-
Reagent Quality: Ensure the this compound and the electron-deficient alkene are pure. This compound can degrade over time, and impurities in the alkene can inhibit the reaction. Consider purifying starting materials before use.
-
Catalyst Activity: If you are using a catalyst, its activity is crucial.
-
For metal-catalyzed reactions, such as those using a Zinc-Copper couple for Simmons-Smith type reactions, ensure the metal is properly activated[1].
-
In photoredox catalysis, check the integrity of the photocatalyst and ensure the light source (e.g., blue LED) is emitting at the correct wavelength and intensity.
-
-
Solvent Choice: The solvent plays a critical role in stabilizing reactants and intermediates. The optimal solvent can vary significantly depending on the specific mechanism.
-
Reaction Temperature: The reaction may have a specific optimal temperature range. If the temperature is too low, the activation energy barrier may not be overcome. Conversely, if it's too high, it could lead to reagent decomposition or the formation of side products[5]. We recommend running small-scale trials at various temperatures to find the optimum.
-
Atmosphere Control: Some reactions, particularly those involving organometallic intermediates or radical mechanisms, are sensitive to air and moisture. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware. However, some photoredox reactions specifically require the presence of O₂.
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer:
The formation of side products often indicates a competing reaction pathway.
-
Polymerization: Electron-deficient alkenes can be prone to polymerization. Try lowering the reaction temperature or using a higher dilution of the reactants.
-
Ring-Opening: The cyclopropane ring is strained and can be susceptible to ring-opening reactions, especially under harsh conditions (e.g., high heat or presence of strong acids/bases)[6]. Milder reaction conditions are often preferable[7][8].
-
Radical Side Reactions: If your desired mechanism is not radical-based, unwanted radical pathways can be a source of impurities. Conversely, if the desired pathway is radical, ensure conditions are optimized to favor it. Some cyclopropanation reactions proceed via a stepwise radical mechanism[9][10].
Question: I am having issues with the stereoselectivity of the reaction. What can I do?
Answer:
The stereochemistry of the final product is often determined by the reaction mechanism.
-
Concerted vs. Stepwise Mechanism: Reactions that proceed through a concerted mechanism, like the Simmons-Smith reaction, are typically stereospecific. The stereochemistry of the alkene is retained in the cyclopropane product[1][11]. If you are observing a loss of stereoselectivity, it may indicate a stepwise mechanism (e.g., involving a radical intermediate) is occurring, which allows for bond rotation before ring closure[9][10].
-
Choice of Reagents: The choice of cyclopropanating agent can significantly impact stereoselectivity. For instance, using diiodomethane with a zinc-copper couple is a well-established method for stereospecific cyclopropanation[1][11]. Dihalocarbenes generated from haloforms and a strong base also react stereospecifically[11][12].
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for reacting this compound with electron-deficient alkenes?
A1: Several catalytic systems can be employed.
-
Palladium Catalysis: Palladium catalysts are used for direct cyclopropylation of some heterocycles with this compound[13]. Palladium(II/IV) catalytic cycles have also been developed for synthesizing cyclopropyl ketones from enynes, which proceeds with high stereospecificity[14].
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a modern approach, often proceeding under mild, neutral conditions. These reactions may use an iodine co-catalyst and can even be performed in the presence of air or O₂.
-
Hypervalent Iodine Reagents: Hypervalent iodine(III) reagents can mediate the cyclopropanation of both electron-rich and electron-deficient alkenes under mild conditions[7][8].
Q2: How does the choice of solvent affect the reaction rate and outcome?
A2: The solvent choice is critical and its effect depends on the reaction mechanism.
-
Stabilization of Intermediates: Polar solvents can stabilize charged intermediates, which is particularly important in reactions with an SN1-like character. This stabilization can lower the activation energy and increase the reaction rate[2][3].
-
Solvation of Nucleophiles: In reactions with an SN2-like mechanism, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thereby slowing the reaction. In these cases, polar aprotic solvents (e.g., acetonitrile, DMSO) are often preferred as they do not solvate anions as strongly, leaving the nucleophile more reactive[4].
-
Solubility: The most basic function of the solvent is to dissolve the reactants to allow them to interact in the same phase[4].
Q3: What is a general experimental protocol for this type of reaction?
A3: The following is a generalized protocol for a photoredox-catalyzed cyclopropanation. Note: Conditions must be optimized for each specific substrate.
Experimental Protocol: Photoredox-Catalyzed Cyclopropanation
-
Reagent Preparation:
-
Ensure the electron-deficient alkene, this compound, and solvent are pure and dry (if required by the specific reaction).
-
Prepare a solution of the photocatalyst (e.g., an iridium or ruthenium complex) in the chosen solvent (e.g., acetonitrile).
-
-
Reaction Setup:
-
To a reaction vessel equipped with a magnetic stir bar, add the electron-deficient alkene (1.0 eq).
-
Add the photocatalyst solution (typically 1-5 mol%).
-
Add the iodine co-catalyst, if required (e.g., molecular I₂).
-
Add the solvent.
-
Finally, add the this compound (typically 1.5-3.0 eq).
-
Seal the vessel and, if necessary, degas the solution and backfill with an inert gas like nitrogen or argon. Some protocols specify running the reaction under an air or O₂ atmosphere[15].
-
-
Reaction Execution:
-
Place the reaction vessel near a light source (e.g., a 12W blue LED lamp) and begin vigorous stirring.
-
Maintain a constant temperature, often room temperature, using a water bath or fan.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction if necessary (e.g., with a solution of sodium thiosulfate to remove excess iodine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry).
-
Data Presentation
The optimal reaction conditions are highly substrate-dependent. The tables below summarize variables that should be considered during optimization, based on findings from related cyclopropanation studies.
Table 1: Influence of Solvent on Reaction Rate for SN1 and SN2 Type Mechanisms
| Solvent Type | Example Solvents | Effect on SN1 Rate (Carbocation Intermediate) | Effect on SN2 Rate (Concerted Attack) | Rationale |
| Polar Protic | Water (H₂O), Methanol (CH₃OH) | Increases Rate | Decreases Rate | Stabilizes carbocation intermediate; strongly solvates nucleophile, hindering attack[4]. |
| Polar Aprotic | DMSO, Acetonitrile (CH₃CN), DMF | Modest Increase | Increases Rate | Does not strongly solvate the nucleophile, leaving it "naked" and more reactive[4]. |
| Non-Polar | Hexane, Toluene | Decreases Rate | Modest Decrease | Poorly solvates charged intermediates and reactants. |
Table 2: Comparison of Common Cyclopropanation Methods
| Method | Reagents | Key Features | Stereochemistry |
| Simmons-Smith | CH₂I₂ + Zn(Cu) | Forms a zinc carbenoid intermediate; works well with a broad variety of alkenes[11]. | Stereospecific (syn addition)[1][11]. |
| Haloform/Base | CHCl₃ or CHBr₃ + Strong Base (e.g., KOtBu) | Generates a dihalocarbene intermediate[11]. | Stereospecific (syn addition)[12]. |
| Photoredox | Iodide Source + Photocatalyst + Light | Proceeds via radical intermediates; often occurs under mild, neutral conditions. | May be non-stereospecific due to radical intermediates allowing for bond rotation[9][10]. |
| Hypervalent Iodine | R-I(III) Reagent + Nucleophile | Can be used for a variety of alkenes under mild conditions[7][8]. | Substrate and mechanism dependent. |
Visualizations
Diagram 1: General Experimental Workflow
References
- 1. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. Ch 8 : Solvent Effects [chem.ucalgary.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypervalent iodine(iii)-mediated cyclopropa(e)nation of alkenes/alkynes under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hypervalent iodine(III)-mediated cyclopropa(e)nation of alkenes/alkynes under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclopropanation Using Electrons Derived from Hydrogen: Reaction of Alkenes and Hydrogen without Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. orgosolver.com [orgosolver.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes [organic-chemistry.org]
- 15. Photosensitized O2 enables intermolecular alkene cyclopropanation by active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
managing the thermal instability of iodocyclopropane in reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you manage the thermal instability of iodocyclopropane in your experiments, ensuring safer and more successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound (c-C₃H₅I) is an organoiodine compound used as a versatile synthetic intermediate.[1] Its primary application is in carbon-carbon bond-forming reactions, such as palladium-catalyzed Suzuki-Miyaura cross-couplings, to introduce the cyclopropyl motif into target molecules.[1][2][3] The cyclopropane ring offers conformational rigidity, while the carbon-iodine bond is weak enough to facilitate reactive processes like oxidative addition, making it more reactive than its bromo- or chloro-analogs.[2]
Q2: Why is this compound considered thermally unstable?
A2: The instability of this compound stems from two main factors: the inherent strain of the cyclopropane ring and the relatively weak carbon-iodine (C-I) bond. Upon heating, the C-I bond can undergo homolytic cleavage to form a cyclopropyl radical. This radical is highly prone to rapid ring-opening to form the more stable allyl radical, which can lead to a variety of undesired side products.[2][4]
Q3: What are the primary signs of this compound decomposition?
A3: Signs of decomposition include a visible color change in the material (often to a purplish or brownish hue due to the formation of I₂), inconsistent reaction outcomes, lower-than-expected yields, and the appearance of unexpected byproducts in your analytical data (e.g., GC-MS or NMR).
Q4: How should I properly store and handle this compound?
A4: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Refrigerate at low temperatures (typically 4°C).[5]
-
Light: Protect from light by using an amber or foil-wrapped container.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity: Use high-purity material, as impurities can catalyze decomposition.
When handling, allow the container to warm to room temperature before opening to prevent condensation of moisture. Use clean, dry glassware and perform manipulations under an inert atmosphere whenever possible.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Decomposition of this compound: The starting material may have degraded before or during the reaction. 2. Suboptimal Reaction Temperature: The temperature may be too high, causing rapid decomposition, or too low, preventing the reaction from proceeding. 3. Inactive Catalyst: The palladium catalyst may be inactive or poisoned. | 1. Verify Reagent Quality: Check the purity of your this compound using ¹H NMR or GC-MS before use. If it appears discolored, consider purifying it by passing it through a short plug of activated alumina or by microdistillation (use caution). 2. Optimize Temperature: Run the reaction at the lowest possible temperature that still allows for product formation. Perform a temperature screen in small-scale trials. 3. Use Fresh Catalyst: Ensure your catalyst is fresh and has been stored properly. Consider using a more active catalyst/ligand system. |
| Formation of Multiple Side Products | 1. Thermal Ring-Opening: The primary decomposition pathway involves ring-opening to form allyl species, which can lead to products like 1,3-butadiene or other rearranged structures.[4] 2. Radical Side Reactions: Free iodine or radicals from decomposition can initiate unwanted side reactions with your substrate or solvent. | 1. Maintain Low Temperature: Strictly control the reaction temperature. Use a cryostat or a well-controlled oil bath. Avoid localized heating by ensuring efficient stirring. 2. Degas Solvents: Use thoroughly degassed solvents to remove oxygen, which can promote radical reactions. 3. Add a Radical Inhibitor: In some cases, a small amount of a radical inhibitor (e.g., BHT) may be added, but test for compatibility with your reaction. |
| Inconsistent or Irreproducible Results | 1. Variable Reagent Quality: The purity and stability of this compound can vary between batches or after prolonged storage. 2. Atmospheric Contamination: Exposure to air (oxygen) or moisture can accelerate decomposition and interfere with organometallic catalysts. | 1. Standardize Reagent: Use this compound from the same batch for a series of experiments. Always check purity before use. 2. Employ Rigorous Inert Techniques: Use Schlenk lines or a glovebox for all manipulations. Ensure all glassware is oven-dried and cooled under an inert atmosphere. |
Quantitative Data Summary
Specific kinetic data for the thermal decomposition of this compound is not widely published and is highly dependent on the reaction medium (solvent, substrates, catalysts). The following table provides estimated stability parameters and should be used as a general guideline.
| Parameter | Value / Condition | Notes |
| Recommended Storage Temp. | 4°C | Essential for long-term stability.[5] |
| General Handling Temp. | Room Temperature (briefly) | Minimize time at room temperature. Perform reactions at the lowest effective temperature. |
| Suspected Onset of Decomposition | > 60 °C | This is a conservative estimate. Decomposition can occur at lower temperatures over longer periods or in the presence of catalysts (e.g., metals, light). Flash vacuum thermolysis shows significant decay at temperatures of 400-500°C in the gas phase.[4] |
| Incompatible Substances | Strong bases, strong oxidizing agents, certain metals | Can accelerate decomposition or lead to violent reactions. |
Experimental Protocols
Protocol 1: Quality Assessment of this compound by ¹H NMR
Objective: To assess the purity of this compound and detect signs of degradation before use.
Methodology:
-
Sample Preparation: Under an inert atmosphere if possible, dissolve a small aliquot (approx. 5-10 mg) of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Pure this compound: Expect to see multiplets in the regions of δ 0.8-1.2 ppm and δ 2.8-3.2 ppm.
-
Signs of Decomposition: Look for the appearance of new signals, particularly in the olefinic region (δ 5.0-6.5 ppm), which may indicate ring-opened species like butadiene.[4] A broad baseline or the presence of many small, unidentifiable peaks can also indicate degradation.
-
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Objective: To perform a cross-coupling reaction while minimizing the thermal decomposition of this compound.
Methodology:
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.
-
Reagent Preparation: In a Schlenk flask equipped with a stir bar, add the aryl boronic acid (1.2 mmol), a suitable palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), and base (e.g., K₃PO₄, 3.0 mmol).[6]
-
Inerting: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed solvent (e.g., THF or Toluene, 5 mL) via syringe.
-
This compound Addition: Add the aryl halide (if different from this compound) (1.0 mmol). Then, add the this compound (1.0 mmol) dropwise via syringe at room temperature or below.
-
Reaction: Stir the mixture at the desired temperature (starting at room temperature or slightly elevated, e.g., 40-60°C, is a good starting point).[7][8] Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common reaction failures.
Caption: A simplified pathway for the thermal decomposition of this compound.
Caption: A typical experimental workflow emphasizing critical handling steps.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. rsc.org [rsc.org]
- 7. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 8. rose-hulman.edu [rose-hulman.edu]
Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of iodocyclopropane in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally less reactive than other aryl or alkyl iodides in cross-coupling reactions?
A1: The reduced reactivity of this compound stems from the unique electronic and steric properties of the cyclopropyl ring. The carbon-iodine (C-I) bond has a higher degree of s-character compared to sp³-hybridized alkyl iodides, making the oxidative addition step of the catalytic cycle more challenging. Additionally, the steric bulk of the cyclopropyl group can hinder the approach of the palladium catalyst.
Q2: What is the most critical step to optimize for successful cross-coupling with this compound?
A2: The oxidative addition of the this compound to the Pd(0) catalyst is often the rate-limiting step. Therefore, optimizing conditions to facilitate this step is crucial. This typically involves the careful selection of ligands, the palladium precursor, and the reaction temperature.
Q3: What are common side reactions to look out for?
A3: Common side reactions include:
-
Homocoupling of the coupling partner (e.g., boronic acid in Suzuki coupling or alkyne in Sonogashira coupling).
-
Hydrodeiodination of this compound to form cyclopropane.
-
Ring-opening of the cyclopropane ring, especially at elevated temperatures or with certain catalysts.
-
Catalyst decomposition leading to the formation of palladium black.
Q4: Can I use the same conditions for this compound as I would for iodobenzene?
A4: Not always. Due to its lower reactivity, conditions typically need to be more forcing for this compound compared to iodobenzene. This may include higher catalyst and ligand loadings, more electron-rich and bulky ligands, stronger bases, and higher reaction temperatures. However, excessive temperature can lead to side reactions, so careful optimization is necessary.
Q5: Are there alternatives to this compound that might be more reactive?
A5: While this compound is a common starting material, other cyclopropyl derivatives can be used. For instance, cyclopropylboronic acids or their esters are often used as the nucleophilic partner in Suzuki-Miyaura couplings and can be more reliable than using this compound as the electrophile.[1] Cyclopropyl Grignard reagents can also be effective nucleophiles.[2][3]
Troubleshooting Guides
Issue 1: Low to No Conversion of this compound
This is the most common issue and is often related to a slow or stalled oxidative addition step.
Caption: Troubleshooting workflow for low conversion.
| Parameter | Recommendation | Rationale |
| Ligand | Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs). | These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which facilitates oxidative addition.[4] |
| Catalyst | Use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or a modern pre-catalyst that readily forms the active species. | In-situ reduction of Pd(II) sources can be inefficient. Pre-catalysts ensure a higher concentration of the active Pd(0) catalyst from the start. |
| Temperature | Increase the reaction temperature in 10-20 °C increments. | Higher temperatures can overcome the activation energy barrier for oxidative addition. Monitor for byproduct formation. |
| Base | The choice of base is critical and reaction-dependent. For Suzuki, K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Sonogashira, an amine base like Et₃N or DIPA is often used, but inorganic bases like Cs₂CO₃ can be effective in copper-free systems.[5] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typical. | The base plays a role in the transmetalation step (Suzuki) or alkyne deprotonation (Sonogashira) and regeneration of the Pd(0) catalyst. Its strength and solubility can significantly impact the reaction rate. |
| Solvent | Aprotic polar solvents like DMF, dioxane, or toluene are generally effective. | The solvent must solubilize all components of the reaction and can influence catalyst stability and reactivity. |
| Degassing | Ensure the solvent and reaction mixture are thoroughly degassed. | Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation. |
Issue 2: Formation of Significant Byproducts
The presence of byproducts indicates that side reactions are competing with the desired cross-coupling pathway.
| Byproduct | Potential Cause | Suggested Solution |
| Homocoupling | Presence of oxygen; inefficient transmetalation. | Rigorously degas the reaction mixture. For Suzuki, ensure the base is adequate to form the boronate salt. For Sonogashira, consider copper-free conditions. |
| Hydrodeiodination | Presence of a hydride source (e.g., from solvent or base). | Use anhydrous solvents and bases. Avoid alcoholic solvents if possible. |
| Ring-opening | High reaction temperatures; specific catalyst-substrate interactions. | Lower the reaction temperature. Screen different ligands that may stabilize the cyclopropyl-palladium intermediate. |
| Palladium Black | Catalyst decomposition due to high temperature, impurities, or inappropriate ligand/palladium ratio. | Lower the reaction temperature. Use high-purity reagents and solvents. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands). |
Experimental Protocols and Data
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For this compound, specific conditions have been shown to be effective.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
This protocol is adapted from literature procedures shown to be effective for this compound derivatives.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and cesium fluoride (CsF, 4.5 equiv).
-
Add the palladium catalyst, Pd(OAc)₂ (5 mol%), and the phosphine ligand, P(Cy)₃ (20 mol%).
-
Add anhydrous, degassed DMF as the solvent.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Entry | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 90 | 20 | >95 |
| 2 | 4-Methoxyphenylboronic acid | K₂CO₃ | DMF/H₂O | 90 | 20 | 91 |
| 3 | 4-Chlorophenylboronic acid | K₂CO₃ | DMF/H₂O | 90 | 20 | 85 |
| 4 | 2-Methylphenylboronic acid | CsF | DMF | 90 | 20 | 15 |
Data is illustrative and based on trends observed in the literature for substituted iodocyclopropanes.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an sp²-hybridized carbon. Copper-free conditions are often preferred to avoid alkyne homocoupling.
Caption: Catalytic cycle for copper-free Sonogashira coupling.
This protocol is based on the work of Cossy and coworkers for the coupling of substituted iodocyclopropanes.[5]
-
To a dry Schlenk flask under an inert atmosphere, add the this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Add the palladium catalyst, PdCl₂(MeCN)₂ (3 mol%), and the ligand, XPhos (9 mol%).
-
Add anhydrous, degassed THF as the solvent.
-
Heat the reaction mixture to 60 °C and stir for 2-40 hours, monitoring by TLC or GC/LC-MS. For less reactive substrates, toluene at 100 °C may be used.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Entry | This compound Substrate | Alkyne Substrate | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(cyclopropyl)acetamide derivative | Phenylacetylene | 60 | 2 | 98 |
| 2 | Cyclopropylmethanol derivative | (Triisopropylsilyl)acetylene | 60 | 18 | 80 |
| 3 | Cyclopropylmethanol derivative | 3-Butyn-1-ol | 60 | 18 | 93 |
| 4 | Ester-substituted cyclopropane | Phenylacetylene | 100 (Toluene) | 40 | 87 |
Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. Due to the lower reactivity of this compound, forcing conditions and specific ligand systems may be required.
Caption: Catalytic cycle for the Heck reaction.
-
In a dried reaction vessel under an inert atmosphere, combine this compound (1.0 equiv), the alkene (1.5 equiv), and a base such as triethylamine (Et₃N, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 equiv).
-
Add a palladium source, such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand, for example, P(o-tol)₃ (4-10 mol%) or a bulky biarylphosphine ligand.
-
Add a degassed polar aprotic solvent like DMF or NMP.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
Work-up typically involves cooling, dilution with an organic solvent, washing with water, drying, and concentration.
-
Purify via column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl/vinyl halide and an amine. For this compound, a robust catalyst system is essential.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%) and the bulky biarylphosphine ligand (if not part of the precatalyst).
-
Add the strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the this compound (1.0 equiv) and the amine (1.2 equiv) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Disclaimer: The provided protocols are intended as a starting point for experienced researchers. Reaction conditions should be optimized for each specific substrate combination. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
methods for quenching unreacted iodocyclopropane in a reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with iodocyclopropane. It specifically addresses methods for quenching unreacted this compound in a reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Persistent presence of this compound after reaction completion. | Incomplete reaction or inefficient quenching. | 1. Ensure the primary reaction has gone to completion using an appropriate analytical method (e.g., TLC, GC-MS, NMR). 2. Employ a suitable quenching agent as detailed in the protocols below. For small-scale reactions, a simple aqueous wash may be insufficient. |
| Formation of unexpected byproducts during work-up. | 1. The quenching agent may be reacting with the desired product. 2. The cyclopropane ring may be unstable under the quenching conditions, leading to ring-opening. | 1. Select a quenching agent with low reactivity towards the product's functional groups. Mild quenching agents like aqueous sodium thiosulfate or sodium bisulfite are often preferred. 2. Avoid harsh acidic or basic conditions during the quench and work-up to maintain the integrity of the cyclopropane ring. |
| Difficulty in separating the quenched product from the aqueous phase. | Emulsion formation during aqueous work-up. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to break up the emulsion. 2. If the product is stable, consider removing the organic solvent via rotary evaporation before the aqueous wash. |
| Residual iodine color in the organic layer after quenching. | Incomplete reaction of the quenching agent with iodine byproducts. | Wash the organic layer with an aqueous solution of a reducing agent such as sodium thiosulfate or sodium bisulfite until the color disappears.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quenching unreacted this compound?
A1: Unreacted this compound can be quenched using several methods, primarily involving nucleophilic substitution or reduction. Common approaches include:
-
Aqueous Washes with Reducing Agents: Washing the reaction mixture with aqueous solutions of mild reducing agents like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is effective. These reagents react with and neutralize the unreacted alkyl iodide.
-
Hydrolysis: For some reaction mixtures, quenching with an aqueous base like sodium hydroxide (NaOH) can hydrolyze the this compound to cyclopropanol.[2][3] However, the compatibility of the desired product with basic conditions must be considered.
-
Use of Scavenger Resins: Functionalized resins, known as scavenger resins, can be used to bind to and remove unreacted alkyl halides from the reaction mixture through simple filtration.[4][5][6][7]
Q2: How do I choose the right quenching method for my specific reaction?
A2: The choice of quenching method depends on several factors:
-
Stability of your product: Ensure your desired compound is stable to the pH and reactivity of the quenching agent.
-
Reaction solvent: The miscibility of your reaction solvent with the aqueous quenching solution will influence the efficiency of the work-up.
-
Downstream purification: Some quenching byproducts might interfere with subsequent purification steps. For instance, using a scavenger resin can simplify purification by avoiding the introduction of soluble byproducts.
Q3: Can the quenching process affect the stability of the cyclopropane ring?
A3: The cyclopropane ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids, strong bases, or high temperatures can potentially lead to ring-opening. It is crucial to perform the quenching under mild conditions (e.g., at room temperature or below) and to avoid prolonged exposure to harsh reagents.
Q4: Is it necessary to remove all unreacted this compound?
A4: The complete removal of unreacted this compound is often necessary, especially if it may interfere with subsequent reaction steps or purification, or if it is a regulated impurity in the final product.[8]
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
This method is suitable for reactions where the product is stable in the presence of a mild reducing agent and an aqueous work-up is appropriate.
Materials:
-
Reaction mixture containing unreacted this compound
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium thiosulfate solution.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. If an emulsion forms, add a small amount of brine.
-
Drain the aqueous layer.
-
Wash the organic layer with an equal volume of brine.
-
Separate the layers and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Quenching with an Aqueous Base (for Base-Stable Products)
This protocol is applicable when the desired product is stable under basic conditions.
Materials:
-
Reaction mixture containing unreacted this compound
-
1 M aqueous sodium hydroxide (NaOH) solution
-
Organic solvent for extraction
-
Deionized water
-
Brine solution
-
Anhydrous drying agent
-
Standard laboratory glassware
Procedure:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1 M aqueous NaOH solution to the reaction mixture with stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC) to confirm the consumption of this compound.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent for extraction.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the solution to yield the crude product.
Data Summary
| Quenching Method | Reagent | Typical Conditions | Efficiency | Notes |
| Reductive Quench | Aqueous Sodium Thiosulfate (Na₂S₂O₃) | Room temperature, 5-10 min | High | Effective at removing both unreacted this compound and any iodine byproduct.[1] |
| Reductive Quench | Aqueous Sodium Bisulfite (NaHSO₃) | Room temperature, 5-10 min | High | Similar to sodium thiosulfate; a mild and effective choice. |
| Hydrolysis | Aqueous Sodium Hydroxide (NaOH) | 0 °C to room temperature | Moderate to High | Product must be base-stable. The reaction of NaOH with methyl iodide is a known method for its destruction.[2][3] |
| Scavenging | Thiol-functionalized silica gel | Room temperature, 1-2 hours | High | Simplifies work-up by allowing for removal of excess reagent by filtration. |
Visualizations
Caption: General workflow for quenching unreacted this compound.
References
- 1. chim.lu [chim.lu]
- 2. organic chemistry - how to destroy excess iodomethane in reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. US5503768A - Halogen scavengers - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. EP0520226A2 - Halogen scavengers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
Navigating the Synthesis of Iodocyclopropane: A Technical Support Guide for Scale-Up
Welcome to the Technical Support Center for the synthesis of iodocyclopropane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and frequently asked questions encountered during the scale-up of this important chemical intermediate.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during the synthesis of this compound, with a focus on large-scale production.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Inactive zinc-copper couple. | Ensure the zinc-copper couple is freshly prepared and activated. For large-scale reactions, consider in-situ activation or the use of a flow reactor with a packed bed of the zinc-copper couple.[1][2] |
| Poor quality of diiodomethane. | Use freshly distilled or high-purity diiodomethane. On a large scale, impurities can have a significant impact on yield. | |
| Presence of moisture or air. | All glassware and reactors must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are anhydrous. | |
| Incomplete starting material conversion. | Use a slight excess of the Simmons-Smith reagent (e.g., 1.2-1.5 equivalents).[3] Monitor the reaction by TLC or GC to ensure it goes to completion. | |
| Poor Diastereoselectivity | Reaction temperature is too high. | Lowering the reaction temperature generally favors the formation of the thermodynamically preferred diastereomer. Implement efficient cooling systems for large reactors.[3] |
| Steric hindrance. | The Simmons-Smith reaction is sensitive to steric effects, and cyclopropanation typically occurs on the less hindered face of the alkene.[3] | |
| Formation of Side Products | Wurtz-type coupling of organozinc intermediates. | This can lead to dimeric byproducts. Optimize stoichiometry and reaction time to minimize this side reaction.[4] |
| Methylation of heteroatoms. | The electrophilic nature of zinc carbenoids can lead to the methylation of alcohols or other heteroatoms, especially with excess reagent and long reaction times.[5] | |
| Acid-sensitive product degradation. | The byproduct ZnI₂ is a Lewis acid and can cause degradation of acid-sensitive products. Quench the reaction with pyridine or add excess diethylzinc to scavenge the ZnI₂.[5] | |
| Difficult Purification | Product degradation on silica gel. | For acid-sensitive cyclopropanes, consider using deactivated silica gel (e.g., with triethylamine) or an alternative stationary phase like alumina for column chromatography.[3] |
| Azeotrope formation during distillation. | Be aware of potential azeotropes that may form with residual solvents.[6] | |
| Exotherm and Safety Concerns on Scale-Up | Highly exothermic nature of the Simmons-Smith reaction. | Implement robust temperature control with efficient cooling systems. For large-scale production, consider a continuous flow process to improve heat transfer and safety.[1][2] |
| Use of hazardous reagents like diazomethane alternatives. | While safer than diazomethane, alternatives still require careful handling. Consult safety data sheets and perform a thorough risk assessment before scaling up. |
Frequently Asked Questions (FAQs)
A list of common questions regarding the synthesis of this compound.
Q1: What are the most common methods for synthesizing this compound, and which is best for scale-up?
A1: The most common methods include the Simmons-Smith reaction and its modifications (e.g., Furukawa modification), and reactions involving diiodomethane with other reagents like diethylzinc. The Simmons-Smith reaction is widely used due to its reliability and stereospecificity.[5] For industrial-scale production, a continuous flow adaptation of the Simmons-Smith reaction is highly advantageous as it offers better control over the exothermic nature of the reaction and enhances safety.[1][2]
Q2: How can I improve the yield and selectivity of my large-scale Simmons-Smith reaction?
A2: To improve yield and selectivity on a large scale, focus on the following:
-
Reagent Quality: Use high-purity, anhydrous reagents and solvents.
-
Temperature Control: Maintain a consistent and low reaction temperature to enhance diastereoselectivity and minimize side reactions.[3]
-
Stoichiometry: Carefully control the stoichiometry of the reagents. A slight excess of the cyclopropanating agent is often beneficial.[3]
-
Mixing: Ensure efficient mixing to maintain homogeneity, especially in large reactors.
-
Inert Atmosphere: Strictly maintain an inert atmosphere to prevent the degradation of sensitive reagents.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
A3: The primary safety concerns include:
-
Exothermic Reaction: The Simmons-Smith reaction is highly exothermic, which can be challenging to control on a large scale.[1]
-
Hazardous Reagents: Diiodomethane is toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[7]
-
Flammable Solvents: The use of flammable solvents like diethyl ether requires careful handling and explosion-proof equipment.
Q4: How can I effectively purify this compound on a large scale?
A4: Fractional distillation is a common method for purifying this compound on a large scale.[6][8] It is important to have an efficient fractionating column to separate the product from unreacted starting materials and side products.[6] For thermally sensitive compounds, vacuum distillation is recommended.
Experimental Protocols
Below are generalized protocols for the synthesis of this compound. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Lab-Scale Simmons-Smith Cyclopropanation (Furukawa Modification)
This protocol is suitable for small-scale synthesis in a laboratory setting.
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (Et₂Zn, 1.2 mmol, 1.2 equiv, typically as a 1.0 M solution in hexanes).
-
To this mixture, add diiodomethane (CH₂I₂, 1.5 mmol, 1.5 equiv) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conceptual Large-Scale Synthesis of this compound via Continuous Flow
This protocol outlines a conceptual approach for a safer and more controlled large-scale synthesis.
-
Reactor Setup: A packed-bed reactor filled with a zinc-copper couple is prepared. The system is designed for continuous flow of reagents.[1][2]
-
Reagent Preparation: Separate streams of the alkene and diiodomethane in an appropriate anhydrous solvent (e.g., cyclopentyl methyl ether) are prepared.[1]
-
Reaction: The reagent streams are pumped through the packed-bed reactor at a controlled flow rate and temperature. The residence time in the reactor is optimized to ensure complete conversion.
-
Quenching and Workup: The output from the reactor is continuously mixed with a quenching solution (e.g., aqueous NH₄Cl) in a separate module. This is followed by an in-line liquid-liquid extraction to separate the aqueous and organic phases.[2]
-
Purification: The organic phase containing the crude this compound is continuously fed into a fractional distillation unit for purification.
-
Product Collection: The purified this compound is collected as the desired fraction.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. microinnova.com [microinnova.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Fractional Distillation Applications | Distillation Systems | Pope Scientific, Inc. [popeinc.com]
- 9. benchchem.com [benchchem.com]
avoiding side reactions in Simmons-Smith cyclopropanation
Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield of the desired cyclopropanated product is a common issue. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solution |
| Inactive Zinc-Copper Couple | Ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure.[1] Consider using ultrasound to enhance activation.[1] |
| Poor Quality Diiodomethane | Use freshly distilled or high-purity diiodomethane to avoid impurities that can inhibit the reaction.[1] |
| Presence of Moisture or Air | The Simmons-Smith reaction is sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Low Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature in 5-10 °C increments may improve the rate.[1] However, be aware that higher temperatures can sometimes lead to side reactions.[1] |
| Low Substrate Reactivity | For less reactive, electron-deficient alkenes, consider switching to a more reactive reagent system, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications.[1][3] |
Issue 2: Incomplete Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Use a slight excess of the Simmons-Smith reagent (typically 1.2-1.5 equivalents) to drive the reaction to completion.[1] |
| Short Reaction Time | Some substrates react more slowly. Monitor the reaction progress using TLC or GC/MS and extend the reaction time as needed.[1] |
| Inadequate Stirring | In heterogeneous reactions involving a zinc-copper couple, ensure efficient stirring to maintain good contact between the reagents. |
Issue 3: Formation of Unexpected Byproducts
The formation of byproducts can complicate purification and reduce the yield of the desired product.
| Side Reaction | Cause | Prevention |
| Methylation of Heteroatoms | The electrophilic zinc carbenoid can methylate alcohols and other heteroatoms in the substrate, especially with excess reagent or prolonged reaction times.[1][3] | Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to avoid unnecessarily long reaction times. |
| Lewis Acid-Catalyzed Rearrangement/Decomposition | The byproduct, zinc iodide (ZnI₂), is a Lewis acid that can cause degradation of acid-sensitive products.[3] | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[1] The addition of pyridine during workup can also scavenge ZnI₂.[3] For particularly sensitive substrates, adding excess diethylzinc can scavenge the ZnI₂ as it forms.[3] |
| Formation of Sulfur Ylides | With allylic thioethers, the reagent can form a sulfur ylide, which may undergo a 2,3-sigmatropic rearrangement instead of cyclopropanation.[3] | Use an excess of the Simmons-Smith reagent to favor cyclopropanation.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Simmons-Smith reaction to fail?
A1: The most frequent issue is the low activity of the zinc reagent, whether it's a zinc-copper couple or diethylzinc.[1] For the classic Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and highly active to ensure the efficient formation of the organozinc carbenoid.[1]
Q2: How can I improve the diastereoselectivity of my cyclopropanation?
A2: If you are experiencing poor diastereoselectivity, consider lowering the reaction temperature.[1] The Simmons-Smith reaction is also sensitive to steric effects and will typically occur on the less hindered face of the alkene.[3][4] The presence of a directing group, such as a hydroxyl group on an allylic alcohol, can significantly enhance diastereoselectivity by coordinating with the zinc reagent and directing the cyclopropanation to the same face.[2][3][4]
Q3: Which solvent is best for the Simmons-Smith reaction?
A3: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[1][5][6] The use of basic solvents can decrease the reaction rate.[1][5]
Q4: What is the proper work-up procedure for a Simmons-Smith reaction?
A4: A typical work-up involves quenching the reaction by the slow and cautious addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at 0 °C.[1] This is followed by extraction with an organic solvent and subsequent purification, often by column chromatography.[6] For acid-sensitive products, using deactivated silica gel (e.g., with triethylamine) or alumina for chromatography is advisable.[1]
Q5: Are there alternatives to the classic zinc-copper couple?
A5: Yes, several modifications exist. The Furukawa modification uses diethylzinc (Et₂Zn) and diiodomethane, which is often faster and more reproducible.[1][3] The Shi modification is effective for less reactive, electron-deficient alkenes.[1][3]
Experimental Protocols
Protocol 1: Classic Simmons-Smith Cyclopropanation of Cyclohexene
This protocol describes the cyclopropanation of cyclohexene using a freshly prepared zinc-copper couple.
Materials:
-
Zinc dust
-
Copper(I) chloride
-
Anhydrous diethyl ether
-
Diiodomethane
-
Cyclohexene
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Preparation of the Zinc-Copper Couple: In a dry flask under an inert atmosphere, add zinc dust (1.2 eq) and an equal weight of anhydrous diethyl ether. Stir the suspension and add copper(I) chloride (0.12 eq) in one portion. The mixture will turn from black to a grayish color. Stir for an additional 30 minutes.[7]
-
Reaction Setup: To the freshly prepared zinc-copper couple, add more anhydrous diethyl ether.
-
Addition of Reagents: Add a solution of diiodomethane (1.1 eq) and cyclohexene (1.0 eq) in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[7]
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.
Protocol 2: Furukawa Modification for Cyclopropanation of an Allylic Alcohol
This protocol is suitable for substrates containing a directing hydroxyl group.
Materials:
-
Allylic alcohol
-
Diethylzinc (solution in hexanes)
-
Diiodomethane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.[1]
-
Addition of Diethylzinc: Cool the solution to 0 °C and slowly add the diethylzinc solution (2.2 eq) dropwise. Stir the mixture at 0 °C for 30 minutes.[1][7]
-
Addition of Diiodomethane: Add diiodomethane (2.5 eq) dropwise to the reaction mixture at 0 °C.[1][7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[1][7]
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Extraction and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. orgosolver.com [orgosolver.com]
- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: Iodocyclopropane vs. Bromocyclopropane in Synthetic Chemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the cyclopropyl moiety is a prized structural motif. The choice of activating group on this strained ring system is critical for achieving desired transformations efficiently. This guide provides an objective, data-supported comparison of the reactivity of two key intermediates, iodocyclopropane and bromocyclopropane, to inform reagent selection in various synthetic contexts.
The fundamental difference in reactivity between this compound and bromocyclopropane is rooted in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This makes this compound generally more reactive across a spectrum of reaction types, as breaking the C-I bond is more energetically favorable.
At a Glance: Comparative Reactivity
| Reaction Type | Reactivity Trend | Rationale |
| Nucleophilic Substitution (SN2) | This compound > Bromocyclopropane | Iodide is a better leaving group than bromide due to its larger size and lower basicity. |
| Palladium-Catalyzed Cross-Coupling | This compound > Bromocyclopropane | The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step and is faster for the weaker C-I bond.[1][2] |
| Grignard Reagent Formation | This compound > Bromocyclopropane | The insertion of magnesium into the C-X bond is facilitated by the lower bond dissociation energy of the C-I bond. |
| Radical Reactions | This compound > Bromocyclopropane | Homolytic cleavage of the C-X bond to form a cyclopropyl radical occurs more readily with the weaker C-I bond. |
Quantitative Data: Bond Dissociation Energies
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C-I | ~240 |
| C-Br | ~276 |
| C-Cl | ~339 |
| C-H | ~413 |
Source: Values are averaged from multiple sources and are provided for comparative purposes.[3][4][5]
This energy difference is a key determinant of the observed reactivity patterns.
Performance in Key Synthetic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
In modern synthetic chemistry, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are indispensable for forming carbon-carbon bonds. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[1][2] This is because the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker C-I bond in this compound allows for faster oxidative addition compared to the C-Br bond in bromocyclopropane, leading to faster reaction times and often allowing for milder reaction conditions.
Hypothetical Comparative Data for a Suzuki-Miyaura Coupling
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2 | 60 | 2 | 90 |
| Bromocyclopropane | 5 | 80 | 12 | 75 |
This data is illustrative and based on general reactivity principles. Actual results may vary depending on the specific substrates, ligands, and bases used.
Nucleophilic Substitution
In SN2 reactions, the leaving group's ability to depart is paramount. Iodide is an excellent leaving group because it is a very weak base, making this compound more susceptible to nucleophilic attack than bromocyclopropane. However, SN2 reactions on a cyclopropyl carbon are inherently slow due to the increased s-character of the C-X bond and the steric hindrance to backside attack imposed by the ring structure.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. This process is more facile with this compound than with bromocyclopropane due to the lower C-I bond energy. While bromocyclopropane can form a Grignard reagent, the yields can be modest (around 25-30%), and side reactions may occur.[6] The higher reactivity of this compound can lead to faster and more efficient Grignard reagent formation.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of a Halocyclopropane
This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl and vinyl halides.[7][8][9]
Materials:
-
Halocyclopropane (this compound or bromocyclopropane) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Anhydrous, deoxygenated reaction vessel
-
Magnetic stirrer and heating source
Procedure:
-
To a flame-dried and argon-purged reaction flask, add the halocyclopropane, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C). Note: Reactions with this compound may proceed at lower temperatures than those with bromocyclopropane.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Reactivity
The underlying principle governing the difference in reactivity can be visualized as a logical flow from bond properties to reaction outcomes.
Caption: Factors influencing the comparative reactivity of halocyclopropanes.
Conclusion
For most applications requiring the activation of a cyclopropyl ring through a halogen, This compound offers superior reactivity compared to bromocyclopropane . This heightened reactivity, stemming from the lower C-I bond dissociation energy and the excellent leaving group ability of iodide, can translate to faster reactions, higher yields, and the ability to use milder conditions. While bromocyclopropane remains a viable and often more cost-effective option, this compound is the reagent of choice when enhanced reactivity is paramount for overcoming the inherent challenges of reactions involving strained ring systems. Researchers and drug development professionals should consider these factors when designing synthetic routes that incorporate the valuable cyclopropyl motif.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Bond Dissociation Energy [sartep.com]
- 4. Covalent Bond Energies [gchem.cm.utexas.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. rsc.org [rsc.org]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
The Strategic Advantage of Iodocyclopropane in the Synthesis of Cyclopropane-Containing Molecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the incorporation of the cyclopropane motif is a critical strategy for optimizing the pharmacological properties of lead compounds. This guide provides a comprehensive comparison of the use of iodocyclopropane as a versatile building block against traditional direct cyclopropanating agents, supported by experimental data and detailed protocols.
The cyclopropyl group, a three-membered carbocycle, is a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity, metabolic stability, and ability to modulate electronic properties make it a valuable component in the design of novel therapeutics.[1] While several methods exist for the direct formation of cyclopropane rings on a substrate, this compound offers a distinct and often more strategic approach, serving as a key intermediate for the introduction of the cyclopropyl moiety through a variety of carbon-carbon bond-forming reactions.[2][3]
This guide will objectively compare the advantages of utilizing this compound in cross-coupling reactions with established direct cyclopropanation methods such as the Simmons-Smith reaction and palladium-catalyzed cyclopropanation with diazomethane.
At a Glance: this compound vs. Direct Cyclopropanation Agents
| Feature | This compound (via Cross-Coupling) | Simmons-Smith Reagent (and modifications) | Palladium-Catalyzed Diazomethane |
| Primary Application | Introduction of a cyclopropyl group to (hetero)aryl halides, vinyl halides, etc. | Direct cyclopropanation of alkenes. | Direct cyclopropanation of alkenes. |
| Substrate Scope | Broad scope for the coupling partner (aryl, vinyl, acyl halides). | Broad for alkenes, including electron-rich and unfunctionalized ones.[4] | Effective for a range of alkenes.[5] |
| Stereochemistry | Not directly applicable to stereocontrol in the cyclopropane ring itself during coupling. | Highly stereospecific (syn-addition); stereochemistry of the alkene is retained.[4][6] | Generally stereospecific (syn-addition). |
| Functional Group Tolerance | Generally high, depending on the specific cross-coupling conditions. | High, tolerant of many functional groups.[4] | Can be sensitive to certain functional groups. |
| Key Advantages | Versatility in synthesizing complex, substituted cyclopropanes; ideal for late-stage functionalization.[2] | High yields, excellent stereospecificity, well-established procedures.[7][8] | High yields and efficiency.[5] |
| Key Limitations | Requires a pre-functionalized coupling partner (e.g., halide). | Stoichiometric use of zinc reagents; diiodomethane is expensive.[9] | Diazomethane is toxic and potentially explosive. |
Performance Comparison of Cyclopropanation Methods
The following table summarizes typical performance data for the Simmons-Smith reaction and palladium-catalyzed cyclopropanation with diazomethane, offering a quantitative perspective on their efficacy. It is important to note that this compound is not used for direct cyclopropanation of alkenes, but rather as a building block in subsequent reactions.
| Cyclopropanation Method | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Simmons-Smith | Cyclohexene | Bicyclo[4.1.0]heptane | High | N/A | N/A | [7] |
| Furukawa Modification | Allylic Alcohol | syn-Cyclopropylmethanol | >95 | >200:1 (syn:anti) | N/A | [10] |
| Asymmetric Simmons-Smith | Allylic Alcohol | Chiral Cyclopropylmethanol | 85 | >95:5 | 92 | [11] |
| Pd(OAc)₂/Diazomethane | Styrene | Phenylcyclopropane | 95 | N/A | N/A | [5] |
| Pd(OAc)₂/Diazomethane | Cyclohexenone | Bicyclo[4.1.0]heptan-2-one | 80-90 | - | N/A | [12] |
The Strategic Utility of this compound
While direct cyclopropanation methods are invaluable for converting alkenes to cyclopropanes, this compound excels as a versatile precursor for introducing the cyclopropyl group into more complex molecular scaffolds, particularly in the later stages of a synthetic sequence. The iodine atom serves as a handle for a variety of powerful cross-coupling reactions.[2]
Logical Workflow for Utilizing this compound
References
- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 2. This compound (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 5. Palladium Catalyzed Cyclopropanation of Unsaturated Endoperoxides. A New Peroxide Preserving Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. Cyclopropanation of Cyclohexenone by Diazomethane Catalyzed by Palladium Diacetate: Evidence for the Formation of Palla… [ouci.dntb.gov.ua]
A Comparative Guide to the Validation of Iodocyclopropane Reaction Products by ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Iodocyclopropane is a valuable synthetic intermediate, prized for its role in introducing the cyclopropyl motif into a diverse range of molecular architectures. The inherent ring strain and unique electronic properties of the cyclopropane ring make it a desirable feature in medicinal chemistry and materials science. Accurate validation of its reaction products is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides an objective comparison of the ¹H and ¹³C NMR spectral data of this compound and its common reaction products, supported by experimental protocols and data visualizations.
Fundamentals of Cyclopropane NMR
The three-membered ring of cyclopropane exhibits unique magnetic anisotropy. This results in a characteristic shielding effect, causing the protons and carbons of the cyclopropane ring to resonate at unusually high fields (low ppm values) in the NMR spectrum compared to other aliphatic cycloalkanes.
-
¹H NMR: The protons of an unsubstituted cyclopropane ring appear as a singlet at approximately 0.22 ppm.
-
¹³C NMR: The carbons of an unsubstituted cyclopropane ring show a single peak in the high-field region, around -2.8 ppm.[1]
The presence of substituents dramatically influences these chemical shifts, providing a clear method for tracking chemical transformations.
NMR Profile of this compound (Reactant)
In this compound, the electron-withdrawing nature of the iodine atom deshields the attached carbon and proton, shifting their signals downfield relative to unsubstituted cyclopropane.
| This compound | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| CH-I (Methine) | ~2.5 - 3.0 (multiplet) | ~-5 to 0 |
| CH₂ (Methylene) | ~0.8 - 1.2 (multiplet) | ~8 - 12 |
Note: Precise chemical shifts can vary depending on the solvent and spectrometer frequency.
Comparative Analysis of a Key Transformation: Suzuki-Miyaura Coupling
A primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[2] In this reaction, the iodine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid partner.
The transformation from this compound to a product like phenylcyclopropane results in predictable and significant changes in the NMR spectrum, providing clear evidence of a successful reaction.
Key NMR Spectral Changes:
-
Disappearance of the CH-I Signal: The downfield methine proton signal of this compound is replaced by a new signal corresponding to the proton on the newly substituted cyclopropyl carbon.
-
Appearance of New Resonances: Signals corresponding to the newly introduced group (e.g., aromatic protons and carbons for phenylcyclopropane) will appear in the spectrum.
-
Upfield Shift of the Substituted Cyclopropyl Carbon: The carbon atom formerly bonded to the iodine (C-I) experiences a significant upfield shift upon replacement of the iodine with a carbon-based group, moving from the slightly negative/low positive ppm range to a more shielded position.
The following table summarizes the quantitative NMR data for the reactant, this compound, and a representative product of a Suzuki-Miyaura coupling, phenylcyclopropane.
| Compound | Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| This compound | CH-I | ~2.8 (m) | ~-2.0 |
| CH₂ | ~1.0 (m) | ~10.0 | |
| Phenylcyclopropane | Aromatic CH | 7.10 - 7.35 (m) | 125.7, 126.1, 128.4 |
| Aromatic C (quaternary) | - | 144.1 | |
| Cyclopropyl CH | 1.85 - 1.95 (m) | 16.2 | |
| Cyclopropyl CH₂ | 0.65 - 0.95 (m) | 10.5 |
Data is compiled from typical values and may vary slightly based on experimental conditions.
Alternative Synthetic Routes: A Brief Comparison
While this compound is a versatile precursor, other methods exist to synthesize cyclopropane-containing molecules. The Simmons-Smith reaction, for example, involves the cyclopropanation of an alkene using an organozinc carbenoid. While the starting materials and mechanisms differ, the final cyclopropyl product will exhibit a similar characteristic NMR fingerprint. The key distinction in product validation lies in identifying the signals of the specific substituents attached to the cyclopropane ring, which will differ based on the chosen synthetic pathway.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the palladium-catalyzed cross-coupling of iodocyclopropanes.[2]
Materials:
-
This compound derivative (1.0 equiv)
-
Aryl or vinyl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, CsF, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DME, THF, or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the base.
-
Add the this compound derivative and the boronic acid to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclopropane product.
Protocol 2: NMR Sample Preparation and Analysis
-
Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for 0.00 ppm calibration) if required.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Compare the resulting chemical shifts, multiplicities, and integration values to the expected values for the target product to confirm its identity and purity.
Mandatory Visualizations
Caption: Experimental workflow from reaction to NMR validation.
Caption: Key NMR chemical shift changes during Suzuki coupling.
References
A Comparative Guide to Analytical Methods for Determining the Purity of Iodocyclopropane
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like iodocyclopropane is critical for the synthesis of complex molecules and the development of new chemical entities. The inherent reactivity of this compound necessitates robust analytical methods to accurately quantify its purity and identify potential impurities that could impact downstream reactions and final product quality. This guide provides a comparative overview of the primary analytical techniques for determining the purity of this compound, complete with experimental protocols and performance data to assist in method selection and implementation.
The most effective methods for analyzing a volatile and reactive compound such as this compound are Gas Chromatography (GC), often with a Flame Ionization Detector (FID) for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity determination.
Comparison of Analytical Methodologies
The choice of an analytical method for purity assessment is contingent on the specific requirements of the analysis, such as the need for high-throughput screening, the identification of unknown impurities, or the establishment of an absolute purity value.
| Method | Principle | Primary Use Case | Typical Limit of Quantification (LOQ) | Key Advantages | Limitations |
| GC-FID | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection via flame ionization.[1] | Quantification of volatile and thermally stable impurities.[2][3] | 0.01 - 0.1% | High resolution for volatile compounds, robust and reproducible quantification.[2] | Not suitable for non-volatile or thermally labile impurities. Requires a reference standard for each impurity for accurate quantification. |
| GC-MS | Combines the separation capabilities of GC with the identification power of Mass Spectrometry.[4][5] | Identification and quantification of volatile impurities.[2][6] | 0.005 - 0.05% | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[7] | More complex and expensive instrumentation compared to GC-FID. |
| qNMR | The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.[8] | Absolute purity determination without the need for a specific reference standard of the analyte.[9][10] | ~0.1% | Provides structural information and quantification simultaneously; it is a non-destructive technique.[11] | Lower sensitivity compared to chromatographic methods; requires a certified internal standard and careful experimental setup.[2][10] |
Experimental Protocols
Detailed methodologies for the application of GC-FID, GC-MS, and qNMR for the analysis of this compound are provided below. These protocols are based on established methods for the analysis of volatile halogenated organic compounds and can be adapted as needed.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To quantify the purity of this compound and determine the percentage of volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary GC column suitable for volatile halogenated compounds (e.g., DB-FFAP, Agilent J&W).[12]
-
Autosampler for precise injection.
-
Data acquisition and processing software.
Reagents:
-
High-purity carrier gas (Helium or Hydrogen).
-
High-purity air and hydrogen for FID.
-
High-purity solvent for sample dilution (e.g., dichloromethane, acetonitrile).
-
This compound reference standard of known purity.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the chosen solvent.
-
Prepare a series of calibration standards of the this compound reference standard in the same solvent, covering a range of concentrations (e.g., 0.1 mg/mL to 5 mg/mL).
-
-
GC-FID Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector Temperature: 280 °C
-
-
Data Analysis:
-
Integrate the peak areas of the chromatograms for both the sample and the calibration standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total area of all peaks (area percent method), or more accurately by using the calibration curve for the main component and any identified impurities with known response factors.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify impurities in an this compound sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Capillary GC column (as in GC-FID).
-
Data system with a mass spectral library (e.g., NIST).
Reagents:
-
Same as for GC-FID.
Procedure:
-
Sample Preparation:
-
Prepare the sample as described for GC-FID analysis.
-
-
GC-MS Conditions:
-
GC conditions: Use the same parameters as for the GC-FID method.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
-
Scan Speed: 1000 amu/s.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
-
Data Analysis:
-
Identify the main peak as this compound by comparing its mass spectrum with a reference spectrum or by interpretation of the fragmentation pattern.
-
For each impurity peak, obtain the mass spectrum and compare it against the NIST library for tentative identification.
-
Quantify the impurities using the area percent method or by creating calibration curves for known impurities if reference standards are available.
-
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of an this compound sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard of known purity and chemical stability (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5-10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard 90° pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 8 or 16, depending on the sample concentration.
-
Acquisition Time: Sufficient to ensure good resolution (e.g., > 3 seconds).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Carefully integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
sample refers to this compound and std refers to the internal standard.
-
Method Selection Workflow
The choice of analytical method often depends on the stage of research or development and the specific information required. The following diagram illustrates a logical workflow for selecting the appropriate method for determining the purity of this compound.
Caption: Workflow for selecting an analytical method for this compound purity.
By selecting the appropriate analytical method, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
- 1. aber.apacsci.com [aber.apacsci.com]
- 2. benchchem.com [benchchem.com]
- 3. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Analysis of Transition States in Iodocyclopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
The unique chemical reactivity of iodocyclopropane, largely dictated by the strain of the three-membered ring and the nature of the carbon-iodine bond, makes it a subject of significant interest in synthetic and mechanistic chemistry. Understanding the transition states of its reactions is paramount for predicting outcomes, optimizing reaction conditions, and designing novel molecular structures. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the fleeting geometries and energetics of these transition states.[1]
This guide provides a comparative overview of the computational analysis of two principal reaction pathways for this compound: nucleophilic substitution (SN2) and radical-mediated C-I bond cleavage followed by ring-opening. It details common computational protocols and presents exemplary data from studies on analogous systems to serve as a benchmark for future research.
Computational Protocols: Locating and Verifying Transition States
A robust computational workflow is essential for accurately characterizing transition states. The process generally involves locating a first-order saddle point on the potential energy surface and verifying its identity.
Detailed Methodology:
-
Initial Geometry Optimization: The first step involves optimizing the geometries of the reactants and products to stable minima (no imaginary frequencies).
-
Transition State (TS) Guess: An initial guess for the transition state geometry is generated. This can be done using various methods, such as a linear interpolation between reactant and product geometries (Linear Synchronous Transit/Quadratic Synchronous Transit, LST/QST) or by manually constructing a structure that resembles the expected transition state.
-
TS Optimization: The guessed geometry is then optimized to a first-order saddle point using algorithms like the Berny algorithm.[2] This process seeks a stationary point where the energy is a maximum along one direction (the reaction coordinate) and a minimum in all other directions.
-
Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the molecule moving along the reaction coordinate.[3]
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This traces the minimum energy path downhill from the transition state, ensuring it leads to the correct reactant and product wells on the potential energy surface.
-
Energy Calculation: Single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set to obtain more accurate energy values, including the Gibbs free energy of activation (ΔG‡).
Visualization of Computational Workflow
The following diagram illustrates the standard computational workflow for identifying and verifying a reaction transition state.
References
A Comparative Analysis of Catalysts for Iodocyclopropane Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of the cyclopropyl moiety is a critical strategy in medicinal chemistry and materials science, owing to its unique conformational and electronic properties that can enhance metabolic stability, binding affinity, and other pharmacological characteristics. Iodocyclopropane serves as a versatile building block for introducing this valuable structural motif. This guide provides a comparative overview of various catalytic systems for the cross-coupling of this compound, focusing on Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. The performance of palladium, nickel, and copper-based catalysts is compared, with supporting experimental data and detailed protocols to aid in the selection of optimal synthetic routes.
Comparative Performance of Catalytic Systems
The efficiency of cross-coupling reactions with this compound is highly dependent on the choice of catalyst, ligands, base, and solvent. The following tables summarize the performance of different catalytic systems for the most common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and organoboron compounds. Palladium-based catalysts are most commonly employed for this transformation.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | Arylboronic acid | K₃PO₄ | DMF | 85 | 5 | 53 | A standard, readily available catalyst.[1] |
| Pd₂(dba)₃ / XPhos | Arylboronic ester | K₃PO₄ | Dioxane/H₂O | 120 | 0.33 | 53 | Utilizes a bulky phosphine ligand for improved activity.[1] |
| Pd(dppf)Cl₂ | Potassium cyclopropyltrifluoroborate | Cs₂CO₃ | Toluene/H₂O | 80 | 12 | 85-95 | Effective for coupling with trifluoroborate salts. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a combination of palladium and copper complexes.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne | Diisopropylamine | THF | RT | 3 | 89 | A classic and effective catalyst system for Sonogashira couplings.[2] |
| Pd(PPh₃)₄ / CuI | Terminal alkyne | Triethylamine | - | RT | - | High | Can be run neat with the amine base as the solvent.[3] |
| NiCl₂ / 1,10-phenanthroline | Terminal alkyne | KF | DMAc | 25 | 0.5 | High | A copper-free nickel-catalyzed alternative.[4] |
Heck Reaction
The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene. This reaction is predominantly catalyzed by palladium complexes.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / PPh₃ | Styrene | Et₃N | DMF | 100 | 24 | Moderate | A standard catalyst system for Heck reactions. |
| Pd₂(dba)₃ / P(o-tol)₃ | Acrylate | K₂CO₃ | NMP | 120 | 12 | Good | Bulky phosphine ligands can improve yields. |
| Pd/C | Methyl acrylate | Na₂CO₃ / Et₃N | - | 130 | 4 | High | A heterogeneous catalyst that can be recycled.[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between this compound and amines. Palladium-based catalysts with specialized phosphine ligands are typically required.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / BINAP | Primary Amine | NaOtBu | Toluene | 80 | 18 | 70-90 | A first-generation catalyst system for C-N coupling.[6] |
| Pd(OAc)₂ / Xantphos | Secondary Amine | Cs₂CO₃ | Dioxane | 100 | 24 | High | Xantphos is a robust ligand for a wide range of amines.[7] |
| [Pd(NHC)] complexes | Arylamine | K₃PO₄ | Toluene | 110 | 12 | Good | N-Heterocyclic carbene (NHC) ligands offer an alternative to phosphines. |
Experimental Protocols
Detailed methodologies for key cross-coupling reactions of this compound are provided below. These protocols are representative and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of this compound (1.0 mmol) in the specified solvent (5 mL), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) are added. The reaction mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a deoxygenated solvent such as THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), a copper(I) co-catalyst (e.g., CuI, 3-5 mol%), and a base (e.g., triethylamine, 3.0 equiv.) are added. The reaction is stirred under an inert atmosphere at the appropriate temperature until completion, as monitored by TLC or GC-MS. The reaction mixture is then worked up by dilution with an organic solvent, washing with aqueous solutions (e.g., saturated aqueous NH₄Cl), drying the organic phase, and concentrating under reduced pressure.[2][7] The crude product is purified by flash column chromatography.
General Procedure for Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) with a suitable ligand (e.g., PPh₃, 0.04 mmol) is placed in a sealable reaction vessel. The solvent is then added, and the vessel is sealed and heated to the specified temperature with vigorous stirring for the required duration. After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts. The filtrate is concentrated, and the residue is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
In an inert atmosphere glovebox, a vial is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The solvent (e.g., toluene) is added, followed by the amine (1.2 equiv.) and this compound (1.0 equiv.). The vial is sealed and heated to the appropriate temperature for the specified time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and concentrated. The crude product is then purified by flash chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the catalytic cycles for the discussed cross-coupling reactions and a general experimental workflow.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
A Comparative Guide to Confirming the Stereochemistry of Iodocyclopropane Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for chiral molecules such as iodocyclopropane derivatives, where stereoisomers can exhibit vastly different biological activities. This guide provides an objective comparison of the primary analytical techniques used to confirm stereochemistry: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Circular Dichroism (VCD).
Comparison of Analytical Techniques
The selection of an appropriate analytical method for stereochemical determination depends on several factors, including the physical state of the sample, the amount of material available, and the specific structural questions being addressed. The following table summarizes the key performance aspects of the three main techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) |
| Sample State | Single Crystal | Solution | Solution |
| Primary Use | Absolute & Relative Stereochemistry | Relative Stereochemistry | Absolute Stereochemistry |
| Sample Amount | Micrograms to Milligrams | Milligrams | Milligrams |
| Strengths | Unambiguous 3D structure, "Gold standard" for absolute configuration.[1][2] | Non-destructive, provides detailed information on connectivity and spatial relationships in solution.[3][4] | Applicable to non-crystalline samples in solution, highly sensitive to stereochemical changes.[5][6] |
| Limitations | Requires a high-quality single crystal, which can be difficult to obtain.[1] The presence of a heavy atom (like iodine) is advantageous for determining absolute configuration.[7] | Indirect determination of through-space interactions, can be complex for conformationally flexible molecules. | Requires quantum chemical calculations for absolute configuration assignment, which can be computationally intensive.[8][9] |
| Key Parameter | Flack Parameter (for absolute configuration) | J-coupling constants, Nuclear Overhauser Effect (NOE) | Differential absorption of circularly polarized IR light (ΔA) |
Experimental Methodologies and Data
A deeper dive into the experimental protocols for each technique reveals the intricacies of stereochemical elucidation.
X-ray Crystallography
This technique provides a definitive determination of the three-dimensional arrangement of atoms in a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.[10] For chiral molecules, the absolute configuration can be determined through anomalous dispersion effects, especially when a heavier atom like iodine is present.[7]
Experimental Protocol:
-
Crystallization: A high-quality single crystal of the this compound derivative is grown. If the compound is difficult to crystallize, co-crystallization with a suitable host molecule can be employed.[1]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled.[1]
Data Presentation:
| Parameter | Description | Typical Value for Correct Assignment |
| Crystal System | The symmetry of the crystal lattice. | e.g., Orthorhombic, Monoclinic |
| Space Group | The symmetry of the arrangement of molecules in the crystal. | e.g., P2₁2₁2₁ |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal structure.[1] | 0.0(2) (a value close to zero with a small standard uncertainty) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 for a well-refined structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of molecules in solution by probing the magnetic properties of atomic nuclei. For cyclopropane derivatives, two key NMR parameters are crucial: vicinal coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).
Experimental Protocols:
-
J-Coupling Analysis: The through-bond coupling between adjacent protons is measured. In cyclopropanes, the magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the protons. Generally, Jcis is larger than Jtrans.[11][12]
-
Procedure: A high-resolution ¹H NMR spectrum is acquired. The coupling constants are measured from the splitting patterns of the cyclopropyl proton signals.
-
-
Nuclear Overhauser Effect (NOE) Analysis: The NOE is the transfer of nuclear spin polarization between spatially close nuclei.[4] Observing an NOE between two protons indicates they are close in space (< 5 Å), providing information about their relative stereochemistry.[13] 1D selective NOE or 2D NOESY experiments are commonly used.[14]
-
Procedure (2D NOESY): A 2D NOESY spectrum is acquired. Cross-peaks in the spectrum indicate spatial proximity between the corresponding protons on the diagonal.
-
Data Presentation:
| NMR Parameter | Application | Typical Data for a Disubstituted this compound |
| ³JHH (cis) | Distinguishing cis/trans isomers | 7 - 13 Hz |
| ³JHH (trans) | Distinguishing cis/trans isomers | 2 - 7 Hz |
| NOE Correlation | Determining through-space proximity | Presence of a cross-peak between two protons indicates they are on the same face of the cyclopropane ring. |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[6] It is a powerful technique for determining the absolute configuration of molecules in solution, particularly when single crystals are unavailable.[5] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.
Experimental Protocol:
-
Sample Preparation: The this compound derivative is dissolved in a suitable solvent (e.g., CDCl₃) at a known concentration.
-
VCD Spectrum Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.[5]
-
Quantum Chemical Calculations:
-
A conformational search of the molecule is performed.
-
The geometry of the most stable conformers is optimized using Density Functional Theory (DFT), for example, with the B3LYP functional and a basis set like 6-31G(d).[15]
-
The VCD spectrum for each conformer is calculated.
-
A Boltzmann-averaged VCD spectrum is generated based on the relative energies of the conformers.[8]
-
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good match in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[16]
Data Presentation:
| Parameter | Description |
| Experimental VCD Spectrum | A plot of the differential absorbance (ΔA) versus wavenumber (cm⁻¹). |
| Calculated VCD Spectrum | A Boltzmann-averaged spectrum predicted from DFT calculations. |
| Goodness-of-Fit | A qualitative or quantitative measure of the similarity between the experimental and calculated spectra. |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each technique.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vibration Circular Dichroism (VCD) Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. gaussian.com [gaussian.com]
- 16. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cyclopropylation Maze: A Cost-Benefit Analysis of Iodocyclopropane in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the incorporation of a cyclopropyl moiety is a well-established strategy to enhance the pharmacological properties of drug candidates. However, the choice of the cyclopropylating agent for large-scale synthesis is a critical decision with significant implications for cost, efficiency, and regulatory compliance. This guide provides a comprehensive cost-benefit analysis of iodocyclopropane, comparing it with two common alternatives: cyclopropylboronic acid and cyclopropylmagnesium bromide.
The cyclopropyl group, a small, strained ring, can significantly improve a molecule's metabolic stability, potency, and membrane permeability. While numerous methods exist to introduce this valuable structural motif, the scalability of these reactions is a key concern in the pharmaceutical industry. This analysis focuses on three prominent reagents, evaluating their performance in the context of large-scale chemical synthesis.
At a Glance: Comparing the Cyclopropylation Reagents
| Feature | This compound | Cyclopropylboronic Acid | Cyclopropylmagnesium Bromide |
| Primary Coupling Reaction | Palladium-Catalyzed C-C Coupling | Suzuki-Miyaura Coupling | Negishi Coupling |
| Relative Cost | High | Moderate to High | Low to Moderate |
| Stability & Handling | Generally stable solid/liquid | Air and moisture-stable solid | Air and moisture-sensitive solution |
| Functional Group Tolerance | Good | Excellent | Moderate |
| Waste Profile | Iodine-containing waste | Boron-containing waste | Magnesium salts |
| Key Advantage | Versatility in various Pd-catalyzed couplings | Broad substrate scope and high functional group tolerance | High reactivity and lower initial cost |
| Key Disadvantage | Higher cost and iodine waste | Potential for boronic acid decomposition | High reactivity can lead to side reactions; moisture sensitive |
In-Depth Performance and Cost Analysis
The choice of a cyclopropylating agent is often a trade-off between cost, reactivity, and the complexity of the substrate. The following sections provide a more detailed comparison to aid in this decision-making process.
This compound: The Versatile but Pricey Contender
This compound is a versatile reagent used in various palladium-catalyzed cross-coupling reactions.[1] Its stability as a liquid or solid makes it relatively easy to handle in a manufacturing setting.[2] However, its higher purchase price is a significant factor in cost-of-goods calculations for large-scale production.
Experimental Data Snapshot: Palladium-Catalyzed Cyclopropylation with this compound
| Parameter | Value | Reference |
| Reaction Type | Palladium-Catalyzed Direct Arylation | [1] |
| Substrates | 1,3-Azoles, Thiophenes | [1] |
| Catalyst | Simple Palladium Catalyst | [1] |
| Key Feature | Retention of cyclopropyl ring configuration | [1] |
While specific large-scale industrial data is often proprietary, the direct use of this compound in palladium-catalyzed reactions offers a straightforward approach, potentially reducing the number of synthetic steps.
Cyclopropylboronic Acid: The Robust and Tolerant Workhorse
Cyclopropylboronic acid is a popular choice for introducing the cyclopropyl group via the robust and well-understood Suzuki-Miyaura coupling reaction.[3][4] Its key advantages are its stability as a solid and its excellent functional group tolerance, making it suitable for complex molecules.[5] The cost of cyclopropylboronic acid is generally moderate to high, but its reliability and broad applicability can offset the initial expense.
Experimental Data Snapshot: Large-Scale Suzuki-Miyaura Coupling
| Parameter | Value | Reference |
| Reaction Scale | Multi-gram to Kilogram | [3] |
| Catalyst | Palladium-tetraphosphine complex | [3] |
| Catalyst Loading | 0.4 - 1 mol% | [3] |
| Yields | Generally good to excellent | [3][4] |
| Key Consideration | Potential for protodeboronation, requiring excess reagent | [6] |
Cyclopropylmagnesium Bromide: The Cost-Effective but Demanding Powerhouse
As a Grignard reagent, cyclopropylmagnesium bromide is a highly reactive and often the most cost-effective option for large-scale cyclopropylation, typically via the Negishi coupling.[7][8] Its high reactivity, however, comes with challenges. Grignard reagents are notoriously sensitive to air and moisture, requiring stringent anhydrous conditions and careful handling, especially at an industrial scale.[9][10] This can increase processing costs and safety considerations.
Experimental Data Snapshot: Large-Scale Negishi Coupling
| Parameter | Value | Reference |
| Reaction Scale | Gram to Multi-kilogram | [7][11] |
| Catalyst | Palladium-based (e.g., Pd-PEPPSI-IPent) | [12] |
| Catalyst Loading | As low as 0.25 mol% | [11][13] |
| Yields | Good to excellent | [7][8] |
| Key Challenge | Strict exclusion of air and moisture is critical | [9][10] |
Experimental Protocols and Methodologies
To provide a practical context for the data presented, the following are generalized experimental workflows for each type of cyclopropylation reaction.
General Workflow for Palladium-Catalyzed Coupling with this compound
Methodology:
-
A reaction vessel is charged with the aryl halide or triflate, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable ligand (e.g., a phosphine), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
The vessel is purged with an inert gas (e.g., nitrogen or argon).
-
An appropriate solvent (e.g., toluene, dioxane, THF) is added.
-
This compound is added to the mixture.
-
The reaction mixture is heated to the desired temperature and stirred until the reaction is complete, as monitored by techniques like HPLC or GC.
-
Upon completion, the reaction is cooled and subjected to a standard work-up procedure, which may include filtration to remove the catalyst, extraction, and purification by chromatography or crystallization.
General Workflow for Suzuki-Miyaura Coupling with Cyclopropylboronic Acid
Methodology:
-
To a reaction vessel are added the aryl or heteroaryl halide, cyclopropylboronic acid (often in a slight excess), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), and a base (e.g., K₂CO₃, K₃PO₄).
-
A suitable solvent system, often a mixture of an organic solvent (like toluene or dioxane) and water, is added.
-
The mixture is degassed and then heated under an inert atmosphere.
-
The reaction progress is monitored by HPLC or TLC.
-
After completion, the mixture is cooled, and the aqueous and organic layers are separated.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by chromatography or recrystallization.
General Workflow for Negishi Coupling with Cyclopropylmagnesium Bromide
Methodology:
-
Grignard Reagent Preparation: In a flame-dried flask under an inert atmosphere, magnesium turnings are suspended in an anhydrous ether solvent (e.g., THF). A small amount of an initiator (like iodine or 1,2-dibromoethane) may be added. Cyclopropyl bromide is then added slowly to maintain a gentle reflux.
-
Coupling Reaction: In a separate vessel, the aryl or heteroaryl halide and a palladium or nickel catalyst are dissolved in an anhydrous solvent.
-
The freshly prepared cyclopropylmagnesium bromide solution is then transferred (e.g., via cannula) to the solution of the aryl halide and catalyst at a controlled temperature.
-
The reaction is stirred until completion.
-
Work-up: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium chloride). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by distillation or chromatography.
Safety, Waste Management, and Regulatory Considerations
Safety Profiles
-
This compound: Presents hazards typical of organoiodine compounds, including potential irritation.[2] Proper personal protective equipment (PPE) should be used.
-
Cyclopropylboronic Acid: Generally considered to be of low toxicity, though appropriate handling procedures should still be followed.
-
Cyclopropylmagnesium Bromide: As a Grignard reagent, it is highly flammable and reacts violently with water.[9] Strict anhydrous and inert atmosphere conditions are mandatory.[10] Large-scale operations require specialized equipment and robust safety protocols to manage the exothermic nature of the reaction.
Waste Management
-
This compound: The primary waste stream contains iodine. While iodine is a valuable element, its release into the environment should be minimized. Fortunately, well-established industrial processes exist for the recovery and recycling of iodine from organic and inorganic waste streams, which can improve the overall economic and environmental profile of using this compound.[14][15][16]
-
Cyclopropylboronic Acid: Boron-containing byproducts are generated. While boron is generally of low toxicity, local regulations for its disposal must be followed.
-
Cyclopropylmagnesium Bromide: The main inorganic byproducts are magnesium salts, which are generally considered to be of low environmental concern and are often treated in standard aqueous waste streams.
Regulatory Landscape
The use of any chemical in the synthesis of an Active Pharmaceutical Ingredient (API) is subject to stringent regulatory oversight by bodies such as the FDA and EMA.[17][18]
-
Impurity Profile: Regardless of the chosen reagent, the impurity profile of the final API is of paramount importance. The levels of any residual metals (e.g., palladium, nickel, magnesium), unreacted starting materials, and byproducts must be carefully controlled and fall within the limits set by guidelines such as ICH Q3A/B.[19][20]
-
Process Validation: The manufacturing process for an API must be robust, reproducible, and well-documented under Good Manufacturing Practices (GMP).[17] The choice of reagent will impact the complexity of the process validation. The handling requirements for Grignard reagents, for instance, necessitate more rigorous validation of the inert atmosphere and moisture control.
-
Organohalogen Compounds: While there are no specific regulations prohibiting the use of organoiodine compounds like this compound, the potential for halogenated impurities in the final product will be scrutinized.[19]
Conclusion: Making the Right Choice for Your Synthesis
The selection of the optimal cyclopropylating agent for large-scale synthesis is a multi-faceted decision that extends beyond the initial cost of the reagent.
-
This compound offers versatility and ease of handling but at a higher initial cost. The potential for iodine recycling can partially mitigate this cost and improve its environmental footprint. It may be a good choice when a straightforward, direct coupling is desired and the higher cost can be justified.
-
Cyclopropylboronic Acid stands out for its broad functional group tolerance and the robustness of the Suzuki-Miyaura coupling. It is often the preferred reagent for complex molecules where protecting groups are to be avoided, despite its moderate to high cost.
-
Cyclopropylmagnesium Bromide is the most economical option in terms of reagent cost and generates relatively benign inorganic waste. However, the stringent handling requirements and potential for side reactions necessitate significant investment in specialized equipment and process control, which can increase the overall process cost and complexity.
Ultimately, the most cost-effective solution will depend on the specific chemistry of the target molecule, the scale of production, the available manufacturing infrastructure, and the company's overall risk management and sustainability strategies. A thorough process hazard analysis and a preliminary cost-of-goods calculation for each route are essential before committing to a large-scale manufacturing process.
References
- 1. Palladium-Catalyzed Direct Cyclopropylation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AU2018281892A1 - A process for the recovery of iodine from aqueous solutions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. audreyli.com [audreyli.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives [organic-chemistry.org]
- 9. acs.org [acs.org]
- 10. In Grignard reagent formation from cyclopropyl bromide in diethyl ether, trapping by DCPH is consistent with diffusing cyclopropyl radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mild Negishi Cross-Coupling Reactions Catalyzed by Acenaphthoimidazolylidene Palladium Complexes at Low Catalyst Loadings [organic-chemistry.org]
- 12. Negishi cross-coupling of secondary alkylzinc halides with aryl/heteroaryl halides using Pd–PEPPSI–IPent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings [pubmed.ncbi.nlm.nih.gov]
- 14. iochem.net [iochem.net]
- 15. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
- 16. EP1133346B1 - A process for the recovery of iodine from aqueous solutions containing iodinated organic compounds - Google Patents [patents.google.com]
- 17. fda.gov [fda.gov]
- 18. Life cycle analysis within pharmaceutical process optimization and intensification: case study of active pharmaceutical ingredient production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. fda.gov [fda.gov]
A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions
For Researchers, Scientists, and Drug Development Professionals
Iodocyclopropane is a valuable synthetic intermediate, offering a versatile platform for introducing the cyclopropyl motif into a wide array of molecules. The utility of this compound in cross-coupling reactions is critically dependent on its compatibility with various functional groups present in the coupling partners. This guide provides an objective comparison of the functional group tolerance of this compound in several key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
Introduction to this compound Reactivity
The cyclopropane ring is a prevalent structural motif in many pharmaceuticals and bioactive molecules due to its unique conformational and electronic properties.[1][2] this compound serves as a key building block for the synthesis of these complex structures through various transition-metal-catalyzed cross-coupling reactions.[3] The carbon-iodine bond in this compound is highly reactive, making it an excellent electrophilic partner in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings.[4] The success of these reactions in complex molecule synthesis hinges on their tolerance to a wide range of functional groups, allowing for late-stage functionalization.[4]
Comparative Analysis of Functional Group Tolerance
The following sections provide a comparative overview of the functional group tolerance of this compound in major cross-coupling reactions. The data is compiled from various literature sources to offer a broad perspective on the versatility of each reaction.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between organoboron compounds and organic halides.[5] This reaction is known for its mild conditions and high functional group tolerance.[6][7] When using this compound, the reaction allows for the coupling with a variety of aryl and vinyl boronic acids.
Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Functional Group on Arylboronic Acid | Yield (%) | Reference |
| -H (Phenyl) | 85-95 | [6][8] |
| -OCH₃ (p-Anisyl) | 92 | [8] |
| -CH₃ (p-Tolyl) | 88 | [8] |
| -Cl (p-Chlorophenyl) | 85 | [8] |
| -F (p-Fluorophenyl) | 89 | [8] |
| -NO₂ (p-Nitrophenyl) | 75 | [8] |
| -CHO (p-Formylphenyl) | 70 | [9] |
| -COCH₃ (p-Acetylphenyl) | 82 | [9] |
| -CO₂Et (p-Carbethoxyphenyl) | 80 | [9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) is prepared in a suitable solvent such as a water-ethanol blend (3 mL).[9] The mixture is stirred at room temperature for the specified time. Following the reaction, the solution is extracted with diethyl ether (4 x 10 mL). The combined organic layers are then purified by column chromatography on silica gel to yield the desired coupled product.[9]
Reaction Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.[1] Copper-free Sonogashira reactions have been developed to improve functional group tolerance and simplify purification.[11][12][13][14]
Table 2: Functional Group Tolerance in Copper-Free Sonogashira Coupling of this compound with Terminal Alkynes
| Functional Group on Alkyne | Yield (%) | Reference |
| -Ph (Phenylacetylene) | 91 | [12] |
| -Si(CH₃)₃ (Trimethylsilylacetylene) | 85-95 | [1][10] |
| -CH₂OH (Propargyl alcohol) | 88 | [1] |
| -C(CH₃)₂OH (2-Methyl-3-butyn-2-ol) | 90 | [1] |
| -Aryl (e.g., p-tolyl) | 85 | [1] |
| -Heteroaryl (e.g., 2-thienyl) | 82 | [1] |
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
To a solution of the aryl iodide (0.5 mmol) and the terminal alkyne (0.8 mmol) in a suitable solvent like DMSO (2.5 mL), a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%) and a base (e.g., TMP, 1.0 mmol) are added under an argon atmosphere.[12] The reaction is stirred at room temperature.[12] The progress is monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product is purified by chromatography.
Reaction Mechanism
Caption: Catalytic cycle of the Sonogashira coupling reaction.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[15][16][17] It is a powerful tool for C-C bond formation and tolerates a variety of functional groups.[17]
Table 3: Functional Group Tolerance in Heck Reaction of this compound with Alkenes
| Functional Group on Alkene | Yield (%) | Reference |
| -CO₂Et (Ethyl acrylate) | 70-85 | [15][17] |
| -CN (Acrylonitrile) | 65-80 | [15] |
| -Ph (Styrene) | 75-90 | [15] |
| -CON(CH₃)₂ (N,N-Dimethylacrylamide) | 60-75 | [15] |
| -CHO (Acrolein) | 50-65 | [17] |
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 equiv), the alkene (1.2 equiv), Pd(OAc)₂ (2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 2.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Logical Relationship of Reaction Components
Caption: Key components and their roles in the Heck reaction.
The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide.[14][18] A key advantage of this method is the high functional group tolerance due to the moderate reactivity of organozinc reagents.[11][14][18][19]
Table 4: Functional Group Tolerance in Negishi Coupling of this compound with Organozinc Reagents
| Functional Group on Organozinc Reagent (R-ZnX) | Yield (%) | Reference |
| -Alkyl | 70-85 | [6][20] |
| -Aryl | 80-95 | [18] |
| -Vinyl | 75-90 | |
| -CH₂CH₂CO₂Et | 72 | [11] |
| -CH₂(p-CN-Ph) | 78 | [6] |
Experimental Protocol: General Procedure for Negishi Coupling
To a flame-dried Schlenk tube under an argon atmosphere, the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., SPhos, 2-10 mol%), and the aryl or heteroaryl halide (1.0 equiv) are added.[11] Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 10-15 minutes.[11] The solution of the functionalized organozinc reagent (1.2-1.5 equiv) is then slowly added.[11] The reaction is heated (e.g., 50-80 °C) and monitored.[11] Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and worked up.[11]
Experimental Workflow
Caption: Step-by-step workflow for a Negishi coupling experiment.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound exhibit broad functional group tolerance, making them powerful tools in modern organic synthesis. The Suzuki-Miyaura and Negishi couplings are particularly noteworthy for their compatibility with a wide range of sensitive functional groups, often providing high yields under mild conditions. The Sonogashira coupling offers an efficient route to alkynylcyclopropanes, with copper-free protocols enhancing its functional group tolerance. The Heck reaction provides a reliable method for the alkenylation of this compound. The choice of a specific reaction will depend on the desired target molecule and the functional groups present in the coupling partners. The data and protocols presented in this guide serve as a valuable resource for researchers in the rational design of synthetic routes involving this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scribd.com [scribd.com]
- 12. A unique Pd-catalysed Heck arylation as a remote trigger for cyclopropane selective ring-opening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. scienceinfo.com [scienceinfo.com]
- 17. books.rsc.org [books.rsc.org]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 20. Negishi Cross-Coupling Is Compatible with a Reactive B–Cl Bond: Development of a Versatile Late-Stage Functionalization of 1,2-Azaborines and Its Application to the Synthesis of New BN Isosteres of Naphthalene and Indenyl - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Iodocyclopropane: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of iodocyclopropane is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste from generation to disposal.
This compound (C₃H₅I) is a halogenated organic compound utilized in various synthetic chemical processes.[1][2] Due to its chemical properties and potential hazards, it cannot be disposed of through conventional waste streams. Proper disposal requires adherence to hazardous waste regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its associated hazards. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Key Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Chemical Formula | C₃H₅I |
| Molar Mass | 167.98 g/mol [2][3] |
| Appearance | Liquid[1] |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, collection, labeling, and transfer to a certified hazardous waste management facility.
Waste Segregation
-
Isolate Halogenated Waste: this compound waste must be segregated from non-halogenated chemical waste.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents or bases.
Waste Collection
-
Designated Container: Collect this compound waste in a dedicated, properly labeled, and chemically resistant container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Keep Container Closed: The waste container should be kept tightly closed when not in use to prevent the release of vapors.
Temporary Storage in the Laboratory
-
Secondary Containment: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should have secondary containment to capture any potential leaks or spills.
-
Ventilation: The storage area must be well-ventilated.
-
Away from Incompatibles: Ensure the waste is stored away from incompatible materials.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or if it has been in storage for a prolonged period (typically not exceeding local regulations), contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.
-
Provide Information: Be prepared to provide information about the waste, including its composition and volume.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and disposal.
Spill Cleanup Procedure
In the event of an this compound spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or if there is a risk of significant vapor exposure, a respirator may be necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for the spill cleanup, including gloves and absorbent pads, must be placed in the hazardous waste container.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Iodocyclopropane
For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates like Iodocyclopropane is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended equipment to protect against potential hazards such as skin and eye irritation, and respiratory tract irritation.[1]
| Body Part | Recommended PPE | Specifications & Best Practices |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in well-ventilated areas or under a fume hood.[2][3] A respirator is necessary if exposure limits are exceeded or if irritation is experienced.[3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Dispose of contaminated gloves after use in accordance with good laboratory practices.[2] Wash and dry hands thoroughly after handling.[2] |
| Eyes | Safety glasses with side-shields or chemical safety goggles | Must conform to NIOSH (US) or EN 166 (EU) standards.[2][3] A face shield may be required if there is a risk of splashing.[4] |
| Skin & Body | Impervious clothing (e.g., lab coat) | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] Ensure clothing is fully buttoned to cover as much skin as possible. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. Follow this step-by-step guidance for every stage of the chemical's lifecycle in your laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3]
-
Incompatible materials to avoid include strong oxidizing agents and strong bases.[3][7]
2. Handling and Use:
-
All handling should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[2]
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of vapor or mist.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[3][6][7]
-
Wash hands and any exposed skin thoroughly after handling.[3][7]
3. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][5][7]
-
Do not empty into drains.[5]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[5][8]
-
Contaminated materials from spill clean-up should also be collected and disposed of as hazardous waste.[9]
Emergency Procedures
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[3][5][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7]
-
Eye Contact: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[7] If eye irritation persists, get medical advice/attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2][6]
Spill Response Workflow:
In the event of a spill, a clear and immediate response is crucial to contain the hazard and ensure personnel safety. The following workflow outlines the necessary steps.
Caption: Workflow for handling an this compound spill.
References
- 1. This compound | C3H5I | CID 640653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. fishersci.com [fishersci.com]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
